Fak-IN-6
Description
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Properties
Molecular Formula |
C25H31ClN5O6PS |
|---|---|
Molecular Weight |
596.0 g/mol |
IUPAC Name |
N-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]phenyl]-2-diethoxyphosphorylacetamide |
InChI |
InChI=1S/C25H31ClN5O6PS/c1-5-36-38(33,37-6-2)16-23(32)28-18-11-13-19(14-12-18)29-25-27-15-20(26)24(31-25)30-21-9-7-8-10-22(21)39(34,35)17(3)4/h7-15,17H,5-6,16H2,1-4H3,(H,28,32)(H2,27,29,30,31) |
InChI Key |
RLYCEWCQGDKGOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC(=O)NC1=CC=C(C=C1)NC2=NC=C(C(=N2)NC3=CC=CC=C3S(=O)(=O)C(C)C)Cl)OCC |
Origin of Product |
United States |
Foundational & Exploratory
Fak-IN-6: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that serves as a critical signaling hub, integrating signals from integrins and growth factor receptors to regulate essential cellular processes such as proliferation, survival, migration, and invasion.[1] Its overexpression and hyperactivity are frequently observed in various cancers, correlating with poor prognosis and metastasis.[2] This has positioned FAK as a promising therapeutic target for anticancer drug development.[2][3] Fak-IN-6 is a potent and selective inhibitor of FAK, demonstrating significant anti-proliferative activity in various cancer cell lines. This document provides a comprehensive technical overview of the mechanism of action of this compound in cancer cells, including quantitative data, detailed experimental protocols, and visualizations of the affected signaling pathways.
Core Mechanism of Action
This compound is an isopropylsulfonyl-substituted 2,4-diarylaminopyrimidine derivative that acts as a potent FAK inhibitor.[1] It effectively interferes with FAK-mediated phosphorylation, a critical step in the activation of downstream signaling pathways that promote cancer cell survival and proliferation.[1][3]
Quantitative Data: Inhibitory and Anti-proliferative Activity
The inhibitory potency of this compound against FAK and its anti-proliferative effects on various cancer cell lines have been quantitatively assessed. The data is summarized in the tables below.
Table 1: In Vitro FAK Inhibitory Activity of this compound
| Parameter | Value |
| IC50 (FAK) | 1.415 nM |
IC50 (half maximal inhibitory concentration) represents the concentration of this compound required to inhibit 50% of FAK enzymatic activity.
Table 2: Anti-proliferative Activity of this compound in Cancer and Normal Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| AsPC-1 | Pancreatic Cancer | 0.9886 ± 0.0086 |
| PaCa-2 | Pancreatic Cancer | 5.274 ± 0.9312 |
| H1975 | Lung Cancer | 2.918 ± 0.0821 |
| KM3/BTZ | Lymphoma | 2.315 ± 0.2969 |
| Raji | Lymphoma | 1.320 ± 0.2973 |
| L-02 | Normal Human Liver | 1.220 ± 0.2683 |
Data presented as mean ± standard deviation. The lower IC50 value against the pancreatic cancer cell line AsPC-1 suggests a potent anti-proliferative effect. The relatively low toxicity against the normal human liver cell line L-02 indicates potential for a favorable safety profile.[1]
Signaling Pathways and Experimental Workflows
FAK Signaling Pathway Inhibition by this compound
This compound exerts its anti-cancer effects by inhibiting the FAK signaling cascade. Upon activation by upstream signals from integrins and growth factor receptors, FAK undergoes autophosphorylation at Tyrosine 397 (Y397).[4][5] This phosphorylation event creates a docking site for Src family kinases, leading to the phosphorylation of other tyrosine residues on FAK and the subsequent activation of downstream pro-survival and pro-proliferative pathways, such as the PI3K/Akt and MAPK/ERK pathways.[2][6] this compound, by inhibiting FAK's kinase activity, prevents the initial autophosphorylation and the subsequent signaling cascade.
Caption: FAK Signaling Inhibition by this compound.
Experimental Workflow for Assessing this compound Activity
The following diagram outlines a typical experimental workflow to evaluate the efficacy of this compound in cancer cells.
Caption: Experimental Workflow for this compound Evaluation.
Experimental Protocols
In Vitro FAK Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on FAK enzymatic activity.
Materials:
-
Recombinant human FAK enzyme
-
FAK substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound (various concentrations)
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well white plates
-
Plate reader capable of luminescence detection
Protocol:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 96-well plate, add FAK enzyme, FAK substrate, and the diluted this compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the percentage of FAK inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
Objective: To assess the anti-proliferative effect of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., AsPC-1, PaCa-2)
-
Complete cell culture medium
-
This compound (various concentrations)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear plates
-
Microplate reader capable of absorbance measurement at 570 nm
Protocol:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control (DMSO) and incubate for 72 hours.[1]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Western Blot Analysis
Objective: To determine the effect of this compound on the phosphorylation status of FAK and downstream signaling proteins.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pFAK(Y397), anti-FAK, anti-pAkt, anti-Akt, anti-pERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Plate cells and treat with this compound at various concentrations for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Cell Migration and Invasion Assay (Transwell Assay)
Objective: To evaluate the effect of this compound on the migratory and invasive potential of cancer cells.
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Serum-free and serum-containing medium
-
This compound
-
Cotton swabs
-
Crystal violet staining solution
-
Microscope
Protocol:
-
For the invasion assay, coat the top of the Transwell inserts with Matrigel and allow it to solidify. For the migration assay, no coating is needed.
-
Resuspend cancer cells in serum-free medium containing different concentrations of this compound or vehicle control.
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated/invaded cells on the lower surface of the membrane with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
-
Compare the number of migrated/invaded cells in the this compound treated groups to the control group.
Conclusion
This compound is a potent FAK inhibitor with significant anti-proliferative activity against a range of cancer cell lines, particularly pancreatic cancer. Its mechanism of action is centered on the direct inhibition of FAK's kinase activity, thereby disrupting the downstream signaling pathways crucial for cancer cell survival, proliferation, and migration. The provided data and protocols offer a foundational guide for researchers and drug development professionals to further investigate the therapeutic potential of this compound and similar FAK-targeting compounds.
References
- 1. Design, synthesis and activity evaluation of isopropylsulfonyl-substituted 2,4- diarylaminopyrimidine derivatives as FAK inhibitors for the potential treatment of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FAK auto-phosphorylation site tyrosine 397 is required for development but dispensable for normal skin homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Target of FAK Inhibitors: An In-Depth Technical Guide
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that has emerged as a critical regulator of cellular signaling pathways controlling cell adhesion, migration, proliferation, and survival.[1][2] Its overexpression and hyperactivity are frequently observed in a multitude of human cancers, correlating with poor prognosis and metastatic disease.[3][4] This has rendered FAK an attractive therapeutic target for the development of small molecule inhibitors. While the specific compound "Fak-IN-6" is not documented in publicly available scientific literature, this guide provides a comprehensive overview of the biological targeting of FAK by well-characterized inhibitors, serving as a technical resource for researchers, scientists, and drug development professionals.
The Primary Biological Target: Focal Adhesion Kinase (FAK)
The principal biological target of FAK inhibitors is the Focal Adhesion Kinase, a 125 kDa protein encoded by the PTK2 gene.[1] FAK is a key component of focal adhesions, which are large, dynamic protein complexes that link the actin cytoskeleton to the extracellular matrix (ECM).[5]
Structure and Function
FAK's structure comprises three main functional domains:
-
N-terminal FERM (4.1, Ezrin, Radixin, Moesin) domain: This domain is crucial for FAK's localization to focal adhesions and its interaction with integrins and growth factor receptors.[5]
-
Central Kinase domain: This domain possesses the catalytic activity responsible for the autophosphorylation of FAK and the phosphorylation of other downstream substrates.[5]
-
C-terminal Focal Adhesion Targeting (FAT) domain: This domain mediates the localization of FAK to focal adhesions by binding to proteins such as paxillin and talin.[5]
Activation of FAK is initiated by signals from integrins, which are cell surface receptors that bind to the ECM, or by growth factor receptors.[5] Upon activation, FAK undergoes autophosphorylation at tyrosine residue 397 (Y397).[6] This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases.[6] The recruitment of Src leads to the phosphorylation of other tyrosine residues on FAK, further amplifying downstream signaling.[7]
Quantitative Data on FAK Inhibitor Potency and Selectivity
The development of FAK inhibitors has yielded several compounds with potent and selective activity. The inhibitory concentration 50 (IC50) is a standard measure of a drug's potency, representing the concentration required to inhibit 50% of the target enzyme's activity in vitro. The following table summarizes the IC50 values for several well-characterized FAK inhibitors against FAK and the closely related proline-rich tyrosine kinase 2 (Pyk2), as well as other kinases, to illustrate their selectivity profiles.
| Inhibitor | FAK IC50 (nM) | Pyk2 IC50 (nM) | Other Kinase IC50 (nM) |
| TAE226 | 5.5 | - | IGF-1R (7 nM), ALK (3.5 nM) |
| VS-4718 (PND-1186) | 1.5 | - | - |
| PF-573,228 | 4 | 30 | - |
| GSK2256098 | 0.4 | - | - |
| CEP-37440 | 2.0 | - | ALK (3.1 nM) |
| BI-853520 | 1 | >10,000 | - |
Data compiled from multiple sources.[3][4][8][9]
FAK Signaling Pathways
FAK acts as a central node in a complex network of signaling pathways that regulate key cellular functions implicated in cancer progression.
Upon activation by integrins or growth factor receptors, FAK autophosphorylates at Y397, leading to the recruitment and activation of Src. The FAK/Src complex then phosphorylates a host of downstream substrates, activating major signaling pathways including:
-
PI3K/Akt/mTOR Pathway: Promotes cell survival, proliferation, and growth.[2]
-
Ras/MAPK (ERK) Pathway: Drives cell proliferation and migration.[1]
-
p130Cas and Paxillin: Key scaffolding proteins involved in the regulation of cell migration and invasion.[10]
Experimental Protocols for Characterizing FAK Inhibitors
The following are detailed methodologies for key experiments used to evaluate the biological activity of FAK inhibitors.
In Vitro FAK Kinase Assay
This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of FAK.
Methodology:
-
Reagents and Materials: Recombinant human FAK enzyme, a suitable kinase substrate (e.g., a poly-Glu-Tyr peptide), ATP, kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT), FAK inhibitor, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare serial dilutions of the FAK inhibitor in DMSO and then in kinase assay buffer. b. In a 96-well plate, add the recombinant FAK enzyme and the substrate to the kinase assay buffer. c. Add the diluted FAK inhibitor or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding. d. Initiate the kinase reaction by adding a solution of ATP. e. Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes). f. Stop the reaction by adding a stop solution (e.g., EDTA) or the first reagent of the detection kit. g. Add the detection reagent according to the manufacturer's instructions to measure the amount of phosphorylated substrate or ADP produced. h. Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
Western Blot Analysis of FAK Phosphorylation
This method is used to assess the ability of a FAK inhibitor to block FAK autophosphorylation in a cellular context.
Methodology:
-
Cell Culture and Treatment: a. Plate cancer cells (e.g., MDA-MB-231 breast cancer cells) and allow them to adhere overnight. b. Treat the cells with various concentrations of the FAK inhibitor or DMSO for a specified time (e.g., 1-2 hours).
-
Protein Extraction: a. Wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract. e. Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. e. Incubate the membrane with a primary antibody specific for phosphorylated FAK at Y397 (pFAK-Y397). f. As a loading control, also probe a separate membrane or the same membrane after stripping with a primary antibody for total FAK. g. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. h. Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities for pFAK-Y397 and total FAK. Normalize the pFAK signal to the total FAK signal to determine the extent of inhibition at each inhibitor concentration.
Cell Migration Assay (Wound Healing)
This assay evaluates the effect of a FAK inhibitor on the migratory capacity of cancer cells.
Methodology:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will result in a confluent monolayer after 24-48 hours.
-
Creating the Wound: a. Once the cells are confluent, use a sterile p200 pipette tip or a specialized wound healing tool to create a linear scratch in the monolayer. b. Gently wash the wells with PBS to remove any detached cells.
-
Inhibitor Treatment: a. Replace the PBS with fresh culture medium containing the desired concentration of the FAK inhibitor or DMSO as a control.
-
Imaging and Analysis: a. Immediately after adding the treatment, capture images of the wound at designated locations using a microscope (Time 0). b. Incubate the plate at 37°C in a cell culture incubator. c. Capture images of the same locations at subsequent time points (e.g., 12, 24 hours). d. Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Data Analysis: Calculate the percentage of wound closure for each treatment group relative to the initial wound area. Compare the wound closure in inhibitor-treated groups to the vehicle control to determine the effect on cell migration.
Focal Adhesion Kinase is a well-validated and critical target in oncology drug discovery. The inhibition of FAK's catalytic activity disrupts key signaling pathways that drive cancer cell proliferation, survival, and metastasis. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of FAK inhibitors. By employing these in vitro and cell-based assays, researchers can effectively characterize the potency, selectivity, and cellular activity of novel FAK-targeting compounds, paving the way for the development of new and effective cancer therapies.
References
- 1. FAK inhibition disrupts tumor growth, apoptosis, and transcriptional regulation in GI-NETs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Visualizing and Manipulating Focal Adhesion Kinase Regulation in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
In-Depth Technical Guide to Fak-IN-6: A Potent Focal Adhesion Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Fak-IN-6, a potent and selective inhibitor of Focal Adhesion Kinase (FAK). The information presented herein is intended to support research and development efforts in the fields of oncology and cell biology.
Chemical Structure and Physicochemical Properties
This compound, also referred to as compound 9h in its primary publication, is a synthetic small molecule belonging to the 2,4-diarylaminopyrimidine class of kinase inhibitors.[1] Its chemical identity and key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | N-(4-((5-chloro-2-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-4-yl)amino)phenyl)-2-(diethoxyphosphoryl)acetamide | [1] |
| CAS Number | 3033299-38-3 | [1] |
| Molecular Formula | C25H31ClN5O6PS | [1] |
| Molecular Weight | 596.04 g/mol | [1] |
| SMILES | O=C(NC1=CC=C(NC2=NC=C(Cl)C(NC3=CC=CC=C3S(=O)(C(C)C)=O)=N2)C=C1)CP(OCC)(OCC)=O | [1] |
| Appearance | Not explicitly stated, likely a solid | N/A |
| Solubility | Not explicitly stated | N/A |
Mechanism of Action and Biological Activity
This compound is a highly potent inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[2][3][4][5][6][7][8] FAK is often overexpressed in various cancers, making it an attractive therapeutic target.
In Vitro Kinase Inhibitory Activity
This compound demonstrates potent inhibition of FAK enzymatic activity with a half-maximal inhibitory concentration (IC50) in the nanomolar range.
| Target | IC50 (nM) | Reference |
| FAK | 1.415 | [1] |
In Vitro Anti-proliferative Activity
The compound exhibits significant anti-proliferative effects against a panel of human cancer cell lines, as detailed in the following table.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| AsPC-1 | Pancreatic Cancer | 0.9886 ± 0.0086 | [1] |
| PaCa-2 | Pancreatic Cancer | 5.274 ± 0.9312 | [1] |
| H1975 | Lung Cancer | 2.918 ± 0.0821 | [1] |
| KM3/BTZ | Lymphoma | 2.315 ± 0.2969 | [1] |
| Raji | Lymphoma | 1.320 ± 0.2973 | [1] |
| L-02 | Normal Liver | 1.220 ± 0.2683 | [1] |
Experimental Protocols
The following sections detail the methodologies employed in the synthesis and biological evaluation of this compound, as referenced from the primary literature.
Synthesis of this compound
The synthesis of this compound involves a multi-step process. A generalized synthetic scheme is presented below. For a detailed, step-by-step protocol, including reagent quantities, reaction conditions, and purification methods, please refer to the primary publication by Zheng et al. (2022) in the European Journal of Medicinal Chemistry.
Caption: Generalized synthetic workflow for this compound.
FAK Kinase Activity Assay (ADP-Glo™ Assay)
The in vitro kinase activity of this compound against FAK was determined using the ADP-Glo™ Kinase Assay, a luminescent assay that measures the amount of ADP produced during a kinase reaction.
Materials:
-
FAK enzyme
-
Substrate (e.g., poly(E,Y)4:1)
-
ATP
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (e.g., 384-well white plates)
-
Plate reader capable of luminescence detection
Protocol:
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).
-
In a 384-well plate, add the FAK enzyme, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Anti-proliferative Assay (MTT Assay)
The anti-proliferative activity of this compound was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of viable cells.
Materials:
-
Human cancer cell lines (e.g., AsPC-1, PaCa-2, etc.)
-
Cell culture medium and supplements
-
This compound (or other test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at ~570 nm
Protocol:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value by plotting the data on a dose-response curve.
FAK Signaling Pathway
Focal Adhesion Kinase is a central node in intracellular signaling, integrating signals from integrins and growth factor receptors to regulate key cellular processes. The diagram below illustrates a simplified representation of the canonical FAK signaling pathway.
Caption: Simplified FAK signaling pathway.
Upon activation by integrin clustering at focal adhesions, FAK undergoes autophosphorylation at tyrosine 397 (Y397). This creates a binding site for the SH2 domain of Src family kinases. The resulting FAK/Src complex then phosphorylates a number of downstream targets, including p130Cas and Grb2, activating signaling cascades such as the Ras-Raf-MEK-ERK and the PI3K-Akt pathways. These pathways ultimately regulate cellular functions critical for tumor progression, including proliferation, survival, and migration.[2][3][4][5][6][7][8][9] this compound exerts its anti-cancer effects by directly inhibiting the kinase activity of FAK, thereby blocking these downstream signaling events.
Conclusion
This compound is a potent and selective inhibitor of Focal Adhesion Kinase with significant anti-proliferative activity against various cancer cell lines. Its well-defined chemical structure and clear mechanism of action make it a valuable tool for basic research into FAK signaling and a promising lead compound for the development of novel anti-cancer therapeutics. The detailed experimental protocols provided in this guide are intended to facilitate further investigation and application of this compound by the scientific community.
References
- 1. Signal Transduction Mechanisms of Focal Adhesions: Src and FAK-Mediated Cell Response [imrpress.com]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis. | Semantic Scholar [semanticscholar.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
In-Depth Technical Guide: Discovery and Synthesis of a Potent FAK Inhibitor
Foreword: The compound "Fak-IN-6" as specified in the topic query did not yield specific results in publicly available scientific literature. Therefore, this guide will focus on a well-characterized and potent pyrazolo[3,4-d]pyrimidine-based Focal Adhesion Kinase (FAK) inhibitor, PF-573228 , as a representative molecule of this class. This document provides a comprehensive overview of its discovery, synthesis, and biological evaluation for researchers, scientists, and drug development professionals.
Introduction to Focal Adhesion Kinase (FAK)
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways downstream of integrins and growth factor receptors. It is a key regulator of cell adhesion, migration, proliferation, and survival. Overexpression and hyperactivity of FAK are frequently observed in various human cancers, correlating with increased tumor progression, metastasis, and poor patient prognosis. This makes FAK a compelling target for the development of novel anticancer therapeutics.
Discovery of PF-573228
PF-573228 emerged from drug discovery efforts aimed at identifying potent and selective small-molecule inhibitors of FAK. The core chemical scaffold, a pyrazolo[3,4-d]pyrimidine, was identified as a promising starting point due to its structural similarity to the adenine ring of ATP, allowing it to competitively bind to the ATP-binding pocket of kinases. Through structure-activity relationship (SAR) studies, researchers at Pfizer optimized this scaffold to achieve high affinity and selectivity for FAK.
Quantitative Biological Data
The biological activity of PF-573228 has been extensively characterized in both biochemical and cellular assays.
| Parameter | Value | Assay Type |
| IC | 4 nM[1][2] | Cell-free kinase assay |
| Cellular p-FAK (Tyr397) Inhibition IC | 30-100 nM[2] | Western Blot in various cell lines |
Table 1: In vitro inhibitory activity of PF-573228 against FAK.
| Cell Line | Assay | Effect of PF-573228 |
| Various cancer cell lines | Cell Migration | Inhibition of serum and fibronectin-directed migration[1] |
| Neuroblastoma PDXs | Cell Viability | Significant decrease in survival and proliferation[3] |
| Neuroblastoma PDXs | Cell Invasion | Significant decrease in invasion[3] |
| 4T1 breast carcinoma, ID8 ovarian carcinoma | Anchorage-independent growth | Promotion of apoptosis in suspended, spheroid, or soft-agar conditions |
Table 2: Cellular effects of PF-573228.
Signaling Pathways and Experimental Workflow
FAK Signaling Pathway
The following diagram illustrates the central role of FAK in mediating signals from the extracellular matrix (ECM) and growth factors to regulate key cellular processes.
Caption: FAK signaling cascade initiated by ECM and growth factors.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and biological evaluation of FAK inhibitors like PF-573228.
Caption: Workflow for synthesis and evaluation of FAK inhibitors.
Experimental Protocols
Synthesis of PF-573228
General Caution: The synthesis of such compounds should only be performed by trained chemists in a well-equipped laboratory with appropriate safety precautions.
FAK Kinase Inhibition Assay (Cell-Free)
This protocol is adapted from commercially available FAK kinase assay kits and published methodologies.[1][4]
-
Reagents and Materials:
-
Recombinant human FAK (catalytic domain)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl
2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20) -
PF-573228 stock solution in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well white assay plates
-
-
Procedure:
-
Prepare serial dilutions of PF-573228 in kinase reaction buffer.
-
In a 384-well plate, add 2.5 µL of the diluted inhibitor or DMSO (vehicle control).
-
Add 2.5 µL of a solution containing FAK enzyme and the peptide substrate in kinase reaction buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the K
mfor ATP. -
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
The IC
50value is calculated by fitting the data to a four-parameter logistic dose-response curve.
-
Cellular FAK Phosphorylation Assay (Western Blot)
This protocol describes the assessment of FAK autophosphorylation at Tyr397 in cultured cells.[3]
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, PC-3)
-
Complete cell culture medium
-
PF-573228
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-FAK (Tyr397), anti-total FAK, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of PF-573228 or DMSO for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-FAK (Tyr397) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total FAK and β-actin to ensure equal loading.
-
Quantify the band intensities to determine the inhibition of FAK phosphorylation.
-
Cell Migration Assay (Transwell Assay)
This protocol outlines a method to assess the effect of PF-573228 on cell migration.[5][6]
-
Reagents and Materials:
-
Invasive cancer cell line
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
Transwell inserts with 8.0 µm pore size membranes
-
24-well plates
-
PF-573228
-
Crystal violet staining solution
-
Cotton swabs
-
-
Procedure:
-
Starve the cells in serum-free medium for 12-24 hours.
-
Add complete medium (containing serum) to the lower chamber of the 24-well plate.
-
Resuspend the starved cells in serum-free medium containing various concentrations of PF-573228 or DMSO.
-
Seed the cell suspension into the upper chamber of the Transwell inserts.
-
Incubate the plate at 37°C in a CO
2incubator for 12-24 hours. -
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain them with crystal violet.
-
Wash the inserts with water and allow them to air dry.
-
Elute the crystal violet with a destaining solution (e.g., 10% acetic acid) and measure the absorbance at 590 nm, or count the number of migrated cells in several microscopic fields.
-
Conclusion
PF-573228 is a potent and selective inhibitor of Focal Adhesion Kinase with demonstrated activity in both biochemical and cellular models. Its pyrazolo[3,4-d]pyrimidine core represents a key scaffold in the development of kinase inhibitors. This technical guide provides a comprehensive overview of the discovery, biological evaluation, and relevant experimental protocols for PF-573228, serving as a valuable resource for researchers in the field of cancer biology and drug discovery. Further investigation into this and similar compounds holds promise for the development of novel therapies targeting FAK-driven malignancies.
References
- 1. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine cinnamyl derivatives as inhibitors of FAK with potent anti-gastric cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of a magnosalin derivative, 4-(3,4,5-trimethoxyphenyl)-6-(2,4,5-trimethoxyphenyl)-2-diethylaminopyrimidine, and the anti-angiogenic and anti-rheumatic effect on mice by oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Fak-IN-6: A Potent and Selective FAK Inhibitor for Pancreatic Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways governing cell adhesion, migration, proliferation, and survival.[1] Its overexpression and hyperactivity are frequently observed in various cancers, including pancreatic cancer, making it a compelling target for therapeutic intervention.[2] Fak-IN-6 (also referred to as compound 9h) has emerged as a highly potent and selective inhibitor of FAK, demonstrating significant anti-tumor activity in preclinical models of pancreatic cancer.[2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualization of relevant signaling pathways and workflows.
Chemical Structure and Properties
This compound is an isopropylsulfonyl-substituted 2,4-diarylaminopyrimidine derivative.[2]
Chemical Name: N-(2-((5-chloro-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)phenyl)propane-2-sulfonamide
Molecular Formula: C29H35ClN8O3S
Molecular Weight: 627.16 g/mol
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the kinase activity of FAK. By binding to the ATP-binding pocket of the FAK kinase domain, it prevents the autophosphorylation of FAK at tyrosine 397 (Tyr397). This autophosphorylation event is a critical initial step in FAK activation, which creates a docking site for Src family kinases and initiates downstream signaling cascades.[4] Inhibition of FAK phosphorylation by this compound effectively blocks these downstream pathways, leading to the suppression of cell proliferation, migration, and the induction of cell cycle arrest.[2]
Quantitative Data
The inhibitory activity and anti-proliferative effects of this compound have been quantified in various assays. The following tables summarize the key quantitative data.
Table 1: In Vitro FAK Kinase Inhibitory Activity
| Compound | FAK IC₅₀ (nM) |
| This compound | 0.1165 |
IC₅₀ value represents the concentration of the inhibitor required to reduce the enzymatic activity of FAK by 50%. Data from Zheng et al., 2022.[2]
Table 2: Anti-proliferative Activity against Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC₅₀ (μM) |
| AsPC-1 | Pancreatic Cancer | 0.1596 |
| PaCa-2 | Pancreatic Cancer | 5.274 |
| H1975 | Lung Cancer | 2.918 |
| KM3/BTZ | Lymphoma | 2.315 |
| Raji | Lymphoma | 1.320 |
| L-02 | Normal Liver Cells | 1.220 |
IC₅₀ values represent the concentration of this compound required to inhibit the proliferation of the respective cell lines by 50%. Data from Zheng et al., 2022 and other sources.[2]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the FAK signaling pathway, the mechanism of inhibition by this compound, and a typical experimental workflow for its evaluation.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Design, synthesis and activity evaluation of isopropylsulfonyl-substituted 2,4- diarylaminopyrimidine derivatives as FAK inhibitors for the potential treatment of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phospho-FAK (Tyr397) Antibody | Cell Signaling Technology [cellsignal.com]
A Technical Guide to the Role of Focal Adhesion Kinase (FAK) Inhibitors in Suppressing Cell Proliferation
Disclaimer: The specific compound "Fak-IN-6" was not identified in the current scientific literature. This guide therefore provides a comprehensive overview of the role of Focal Adhesion Kinase (FAK) inhibitors in inhibiting cell proliferation, drawing on data from well-characterized FAK inhibitors. The principles, pathways, and methodologies described are representative of the field and can be applied to the study of any novel FAK inhibitor.
Audience: Researchers, scientists, and drug development professionals.
Introduction: Focal Adhesion Kinase as a Therapeutic Target
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in relaying signals from the extracellular matrix (ECM) and growth factor receptors to intracellular pathways.[1][2] These signals are crucial for a multitude of cellular processes including adhesion, migration, survival, and proliferation.[1][2] In numerous cancer types, FAK is overexpressed and hyperactivated, contributing to tumor progression, metastasis, and resistance to therapy.[2][3] This has positioned FAK as an attractive target for the development of novel anticancer agents. FAK inhibitors are a class of small molecules designed to block the kinase activity of FAK, thereby disrupting its downstream signaling and impeding cancer cell proliferation.[2][3][4]
Mechanism of Action: How FAK Inhibition Impedes Cell Proliferation
The inhibition of FAK's kinase activity disrupts several key signaling pathways that are essential for cell cycle progression and cell division.
2.1. Disruption of Key Signaling Pathways:
-
FAK/Src Pathway: FAK and Src kinase form a dual-kinase complex that is central to integrin-mediated signaling.[1] Inhibition of FAK prevents the recruitment and activation of Src, thereby blocking downstream signals that promote cell proliferation.[1][5]
-
PI3K/Akt Pathway: The FAK/Src complex can activate the Phosphoinositide 3-kinase (PI3K)/Akt pathway, a critical regulator of cell survival and proliferation. FAK inhibitors suppress the activation of this pathway, leading to decreased cell viability.
-
ERK/MAPK Pathway: FAK signaling also influences the Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) cascade, which is a key pathway in transmitting growth signals from the cell surface to the nucleus. By inhibiting FAK, the activation of the ERK/MAPK pathway is attenuated, resulting in reduced proliferative signals.
-
p53 Regulation: FAK has been shown to play a role in the degradation of the tumor suppressor protein p53.[4] Inhibition of FAK can lead to the stabilization and activation of p53, promoting cell cycle arrest and apoptosis.[4]
2.2. Impact on Cell Cycle Progression:
The disruption of these signaling cascades ultimately leads to a halt in the cell cycle. FAK inhibitors have been shown to induce cell cycle arrest at different phases, most commonly the G1/S or G2/M transitions, preventing cancer cells from proceeding through division.
Quantitative Data: Efficacy of FAK Inhibitors
The potency of FAK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce a specific biological activity by 50%. The following table summarizes the IC50 values for several well-characterized FAK inhibitors against various cancer cell lines.
| FAK Inhibitor | Cancer Cell Line | IC50 (nM) |
| TAE226 | Ovarian Cancer (HeyA8) | Not specified, but inhibited tumor growth |
| PF-573228 | Pancreatic Cancer (PDAC lines) | 4 |
| VS-6062 (Defactinib) | Mesothelioma (MPM lines) | 1.5 |
| BI-853520 | Prostate Cancer | 1 |
| GSK2256098 | Pancreatic Ductal Adenocarcinoma (L3.6P1) | Not specified, but induced apoptosis |
Signaling Pathways and Experimental Workflow Visualizations
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
FAK Signaling Pathway in Cell Proliferation
Caption: FAK signaling cascade promoting cell proliferation and its inhibition.
Experimental Workflow for Evaluating FAK Inhibitors
Caption: A generalized workflow for assessing the efficacy of a FAK inhibitor.
Logical Flow of FAK Inhibition on Cell Proliferation
Caption: The logical cascade from FAK inhibition to suppressed cell proliferation.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the effects of FAK inhibitors on cell proliferation.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
FAK inhibitor stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the FAK inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the FAK inhibitor dilutions. Include a vehicle control (medium with the same concentration of the inhibitor's solvent).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for Protein Phosphorylation
This technique is used to detect the phosphorylation status of FAK and its downstream targets.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-FAK (Y397), anti-FAK, anti-p-Akt, anti-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture and treat cells with the FAK inhibitor as described for the viability assay.
-
Lyse the cells with ice-cold lysis buffer containing phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 8.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Culture and treat approximately 1x10^6 cells with the FAK inhibitor for the desired time.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[7]
-
Incubate the cells at -20°C for at least 2 hours for fixation.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A to stain the DNA and remove RNA.[7]
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion
The inhibition of Focal Adhesion Kinase presents a promising strategy for cancer therapy. By targeting a key node in the signaling network that governs cell proliferation, FAK inhibitors can effectively halt the growth of cancer cells. The methodologies outlined in this guide provide a robust framework for the preclinical evaluation of novel FAK inhibitors, enabling researchers and drug developers to assess their potency and mechanism of action. Further investigation into the synergistic effects of FAK inhibitors with other anticancer agents may unlock even more effective treatment regimens in the future.
References
- 1. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 2. What are FAK inhibitors and how do they work? [synapse.patsnap.com]
- 3. Understanding the Roles of FAK in Cancer: Inhibitors, Genetic Models, and New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. An inhibitory role for FAK in regulating proliferation: a link between limited adhesion and RhoA-ROCK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. wp.uthscsa.edu [wp.uthscsa.edu]
Investigating the Kinase-Dependent Functions of FAK with the Potent Inhibitor Fak-IN-6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling downstream of integrins and growth factor receptors. Its kinase activity is crucial for a multitude of cellular processes, including cell adhesion, migration, proliferation, and survival. Dysregulation of FAK signaling is frequently implicated in cancer progression and metastasis, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the investigation of FAK's kinase-dependent functions using Fak-IN-6 , a highly potent FAK inhibitor.
This compound has been identified as a powerful research tool for dissecting the specific roles of FAK's catalytic activity. This document outlines its known inhibitory properties, provides detailed protocols for key experimental assays, and illustrates the core signaling pathways affected by FAK inhibition.
This compound: A Potent and Specific FAK Inhibitor
This compound is a small molecule inhibitor that demonstrates high potency against FAK. The primary quantitative measure of its efficacy is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Quantitative Data on this compound
| Parameter | Value | Reference |
| FAK IC50 | 1.415 nM | [1][2] |
The potent nanomolar IC50 value of this compound underscores its utility in specifically targeting FAK's kinase function with high efficacy.
Key Signaling Pathways Modulated by FAK Kinase Activity
The kinase activity of FAK is central to the activation of several downstream signaling cascades that regulate critical cellular functions. Inhibition of FAK with this compound is expected to modulate these pathways, providing a means to study their dependence on FAK's catalytic function.
FAK-Src Signaling Axis
Upon activation, FAK autophosphorylates at Tyrosine 397 (Y397), creating a high-affinity binding site for the SH2 domain of Src family kinases.[3][4] This interaction is a critical event that leads to the full activation of both FAK and Src, initiating a cascade of downstream signaling events.
Caption: FAK-Src Signaling Activation and Inhibition.
Downstream Pathways Regulating Cell Migration and Proliferation
The FAK/Src complex phosphorylates a host of downstream substrates, including p130Cas and Paxillin, leading to the activation of pathways such as the MAPK/ERK and PI3K/Akt cascades. These pathways are fundamental in controlling cell migration, proliferation, and survival.
Caption: Key Downstream Effectors of FAK Signaling.
Experimental Protocols for Investigating FAK Kinase-Dependence
The following are detailed methodologies for key experiments to assess the impact of this compound on FAK's kinase-dependent functions.
In Vitro FAK Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of FAK.
Principle: The assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity. A luminescent signal is generated that is inversely correlated with the level of FAK inhibition.
Materials:
-
Recombinant active FAK protein
-
FAK substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase Assay Buffer
-
This compound (at various concentrations)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well or 384-well plates
-
Luminometer
Protocol:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a multi-well plate, add the FAK enzyme to each well.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding the FAK substrate and ATP mixture to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Caption: Workflow for an In Vitro FAK Kinase Assay.
Western Blot Analysis of FAK Phosphorylation
This experiment determines the effect of this compound on FAK autophosphorylation and the phosphorylation of its downstream targets in a cellular context.
Principle: Western blotting uses specific antibodies to detect the levels of total and phosphorylated proteins in cell lysates. A decrease in the phosphorylated form of a protein relative to its total amount indicates inhibition of the upstream kinase.
Materials:
-
Cell line of interest (e.g., a cancer cell line with high FAK expression)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-pFAK (Y397), anti-total FAK, anti-pPaxillin (Y118), anti-total Paxillin, anti-pERK1/2, anti-total ERK1/2
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Imaging system for chemiluminescence detection
Protocol:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours). Include a vehicle control.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the impact of FAK inhibition by this compound on the migratory capacity of cells.
Principle: A "wound" is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound over time is monitored. Inhibition of FAK is expected to reduce the rate of wound closure.
Materials:
-
Cell line of interest
-
This compound
-
Culture plates
-
Pipette tip or a specialized wound healing insert
-
Microscope with a camera
Protocol:
-
Plate cells in a culture plate and grow them to a confluent monolayer.
-
Create a scratch or "wound" in the monolayer using a sterile pipette tip.
-
Wash the cells to remove detached cells.
-
Add fresh media containing different concentrations of this compound or a vehicle control.
-
Capture images of the wound at time 0.
-
Incubate the cells and capture images of the same wound area at regular intervals (e.g., every 6-12 hours).
-
Measure the area of the wound at each time point and calculate the rate of wound closure for each condition.
Caption: Workflow for a Wound Healing Cell Migration Assay.
Conclusion
This compound is a valuable pharmacological tool for the targeted investigation of the kinase-dependent functions of FAK. Its high potency allows for the specific dissection of signaling pathways and cellular processes that are reliant on FAK's catalytic activity. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to design and execute experiments aimed at elucidating the intricate roles of FAK in both normal physiology and disease, and for the evaluation of novel therapeutic strategies targeting this key kinase.
References
Fak-IN-6: An In-depth Technical Guide to Downstream Signaling Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that serves as a critical signaling hub, integrating signals from integrins and growth factor receptors to regulate essential cellular processes.[1][2][3] Its overexpression and hyperactivity are frequently observed in various advanced cancers, correlating with poor prognosis and metastasis.[3][4] FAK's role in promoting cell proliferation, survival, migration, and angiogenesis has established it as a significant target for therapeutic intervention in oncology.[3][4][5] Fak-IN-6 is a potent and specific inhibitor of FAK, targeting its kinase activity to modulate downstream signaling pathways. This technical guide provides a comprehensive overview of the effects of this compound, with a focus on its impact on key downstream signaling cascades, quantitative data, and detailed experimental protocols.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, targeting the kinase domain of FAK. This inhibition prevents the autophosphorylation of FAK at tyrosine residue 397 (Y397), a crucial initial step for FAK activation.[6][7] The phosphorylation of Y397 typically creates a high-affinity binding site for the SH2 domain of Src family kinases.[1][2] The subsequent formation of the FAK/Src complex leads to the phosphorylation of other tyrosine residues on FAK, amplifying the signal and triggering multiple downstream pathways.[1] By blocking the initial autophosphorylation event, this compound effectively dismantles this signaling scaffold, leading to a broad inhibition of FAK-mediated cellular functions.
Effects on Downstream Signaling Pathways
Inhibition of FAK by this compound leads to significant alterations in several major signaling pathways that are crucial for cancer progression. The primary pathways affected are the PI3K/AKT, MAPK/ERK, and STAT3 signaling cascades.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a central regulator of cell survival, growth, and proliferation.[8][9] FAK can activate this pathway through multiple mechanisms, including the recruitment of the p85 regulatory subunit of PI3K.[3][10]
Effect of this compound: Treatment with this compound and other FAK inhibitors has been shown to decrease the phosphorylation of key components of the PI3K/AKT pathway.[10][11] This leads to reduced activity of AKT and its downstream effectors, such as mTOR and S6 Kinase (S6K1), which are critical for protein synthesis and cell growth.[12][13] The ultimate consequence is the induction of apoptosis and a reduction in cell proliferation.[3][11]
// Define node text contrast node [fontcolor="#202124"]; "FAK" [fontcolor="#FFFFFF"]; "PI3K" [fontcolor="#FFFFFF"]; "AKT" [fontcolor="#FFFFFF"]; "mTOR" [fontcolor="#FFFFFF"]; "Fak_IN_6" [fontcolor="#FFFFFF"]; } caption: "this compound inhibits the FAK-PI3K-AKT survival pathway."
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is heavily involved in regulating cell differentiation, proliferation, and migration.[14] FAK can activate this pathway through the recruitment of the Grb2-Sos complex, which in turn activates Ras.[14][15]
Effect of this compound: Inhibition of FAK with this compound can lead to a reduction in the phosphorylation of both MEK and ERK.[16][17] However, the relationship between FAK and the MAPK pathway can be context-dependent. Some studies suggest that FAK is essential for growth factor-mediated activation of MAP kinase in adherent cells, while others indicate that initial integrin-mediated MAPK activation might be FAK-independent.[14][15] There is also evidence suggesting FAK can act as a negative regulator of RTK/MAPK signaling in certain contexts.[18] Despite this complexity, in many cancer models, FAK inhibition leads to a dampening of ERK signaling, contributing to reduced cell migration and invasion.[17]
// Define node text contrast node [fontcolor="#202124"]; "FAK" [fontcolor="#FFFFFF"]; "Ras" [fontcolor="#FFFFFF"]; "Raf" [fontcolor="#FFFFFF"]; "MEK" [fontcolor="#FFFFFF"]; "ERK" [fontcolor="#FFFFFF"]; "Fak_IN_6" [fontcolor="#FFFFFF"]; } caption: "this compound disrupts the FAK-MAPK/ERK proliferation pathway."
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cancer cell proliferation, survival, and invasion.[19][20] The IL-6/JAK/STAT3 axis is a well-established oncogenic pathway.[19][20] FAK can contribute to STAT3 activation, often in conjunction with Src.[17][21] For instance, the Src-FAK signaling axis can be activated by stimuli like Interleukin-6 (IL-6), leading to STAT3 phosphorylation and subsequent translocation to the nucleus to regulate gene expression.[17][22]
Effect of this compound: By inhibiting FAK, this compound can prevent the formation of the FAK/Src complex, thereby reducing STAT3 phosphorylation and activity.[17][21] This inhibition can suppress the expression of STAT3 target genes involved in cell survival and metastasis, making it a critical mechanism for the anti-tumor effects of FAK inhibitors.[21]
// Define node text contrast node [fontcolor="#202124"]; "FAK" [fontcolor="#FFFFFF"]; "Src" [fontcolor="#FFFFFF"]; "STAT3" [fontcolor="#FFFFFF"]; "STAT3_dimer" [fontcolor="#FFFFFF"]; "Fak_IN_6" [fontcolor="#FFFFFF"]; } caption: "this compound blocks the FAK-STAT3 signaling axis."
Quantitative Data Summary
The efficacy of FAK inhibitors is typically quantified by their IC50 values, which represent the concentration of the inhibitor required to reduce a specific biological activity by 50%.[23]
| Inhibitor | Target | IC50 Value | Cell Line/Assay | Reference |
| Y11 (this compound analog) | FAK autophosphorylation | 50 nM | In vitro kinase assay | [11] |
| Y11 (this compound analog) | Y397-FAK phosphorylation | ~0.1 µM | BT474 breast cancer cells | [6] |
| Y11 (this compound analog) | Y397-FAK phosphorylation | ~4 µM | SW620 colon cancer cells | [6] |
| VS-4718 | Y397-FAK phosphorylation | Dose-dependent reduction | MDA-MB-231 breast cancer cells | [24] |
| GSK2256098 | Y397-FAK phosphorylation | Significant reduction at 1.0 µM | SKOV3 ovarian cancer cells | [4] |
Detailed Experimental Protocols
Western Blotting for Phospho-FAK (Y397) and Downstream Targets
This protocol is used to quantify the levels of phosphorylated proteins, providing a direct measure of kinase activity and pathway activation following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., SW620, BT474) and allow them to adhere. Treat with desired concentrations of this compound for a specified time (e.g., 24 hours).
-
Lysis: Wash cells with cold PBS and lyse on ice for 30 minutes in a lysis buffer (e.g., 150 mM NaCl, 50 mM Tris-HCl pH 7.5, 1% Triton-X, 0.5% NaDOC, 0.1% SDS) supplemented with protease and phosphatase inhibitors.[6][25]
-
Protein Quantification: Centrifuge lysates at ~11,000 rpm for 30 minutes at 4°C to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.[6][25]
-
Electrophoresis and Transfer: Denature 20-30 µg of protein by boiling in Laemmli buffer. Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST). Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p-FAK Y397, anti-total FAK, anti-p-AKT, anti-p-ERK) overnight at 4°C.
-
Detection: Wash the membrane extensively with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.[6] Densitometry analysis is used to quantify band intensity relative to a loading control like β-actin or GAPDH.
Cell Viability/Cytotoxicity Assay (MTT/MTS Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. It is used to determine the cytotoxic effects of this compound.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control (e.g., DMSO). Incubate for the desired exposure period (e.g., 48-72 hours).
-
Reagent Addition:
-
Solubilization (MTT only): For the MTT assay, add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[26]
-
Absorbance Reading: Measure the absorbance of the wells using a microplate reader. The wavelength is typically 570 nm for MTT and 490 nm for MTS.[26]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value of this compound.
Conclusion
This compound is a valuable research tool and a promising therapeutic candidate that effectively targets the oncogenic signaling of Focal Adhesion Kinase. Its mechanism of action, centered on the inhibition of FAK autophosphorylation, leads to the suppression of critical downstream pathways, including PI3K/AKT, MAPK/ERK, and STAT3. This comprehensive disruption of pro-tumorigenic signaling results in decreased cell proliferation, survival, and migration. The protocols and data presented in this guide offer a framework for researchers to further investigate the multifaceted roles of FAK and the therapeutic potential of its inhibition in cancer and other diseases.
References
- 1. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Focal adhesion kinase: from biological functions to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the Roles of FAK in Cancer: Inhibitors, Genetic Models, and New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of PI3k/AKT signaling pathway in attenuating liver fibrosis: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Focal adhesion kinase is required for IGF-I-mediated growth of skeletal muscle cells via a TSC2/mTOR/S6K1-associated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01880C [pubs.rsc.org]
- 14. Focal Adhesion Kinase Mediates the Integrin Signaling Requirement for Growth Factor Activation of Map Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rupress.org [rupress.org]
- 16. researchgate.net [researchgate.net]
- 17. Src-FAK Signaling Mediates Interleukin 6-Induced HCT116 Colorectal Cancer Epithelial–Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. FAK Acts as a Suppressor of RTK-MAP Kinase Signalling in Drosophila melanogaster Epithelia and Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeting the IL-6/JAK/STAT3 signalling axis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The role of IL-6/JAK2/STAT3 signaling pathway in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of STAT3, FAK and Src mediated signaling reduces cancer stem cell load, tumorigenic potential and metastasis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The roles of nuclear focal adhesion kinase (FAK) on Cancer: a focused review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ww2.amstat.org [ww2.amstat.org]
- 24. FAK inhibition alone or in combination with adjuvant therapies reduces cancer stem cell activity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Inhibition of the Focal Adhesion Kinase and Vascular Endothelial Growth Factor Receptor-3 Interaction Leads to Decreased Survival in Human Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Understanding the Anti-Tumor Activity of Fak-IN-6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is frequently overexpressed in various cancers and plays a pivotal role in tumor progression, metastasis, and survival. Its central role in mediating signals from the tumor microenvironment makes it a compelling target for anti-cancer therapies. This technical guide provides an in-depth overview of Fak-IN-6, a potent and selective inhibitor of FAK. We will delve into its mechanism of action, summarize its anti-tumor activities with quantitative data, provide detailed experimental protocols for its evaluation, and visualize the key signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of FAK inhibition.
Introduction to FAK and its Role in Cancer
Focal Adhesion Kinase (FAK) is a key mediator of signaling pathways initiated by integrins and growth factor receptors.[1] It is a cytoplasmic tyrosine kinase that, upon activation, autophosphorylates at tyrosine 397 (Tyr397). This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases, leading to the formation of a dual kinase complex that phosphorylates a multitude of downstream targets.[1] This cascade of signaling events influences a wide range of cellular processes critical for cancer progression, including:
-
Cell Proliferation and Survival: FAK signaling activates pro-survival pathways such as the PI3K/Akt pathway, which in turn can suppress apoptosis.[1][2][3]
-
Cell Migration and Invasion: By regulating the dynamics of focal adhesions and the actin cytoskeleton, FAK is essential for cancer cell motility and invasion.
-
Angiogenesis: FAK signaling in endothelial cells is crucial for the formation of new blood vessels that supply tumors with nutrients and oxygen.
-
Tumor Microenvironment Modulation: FAK activity can influence the composition and function of the tumor microenvironment, contributing to an immunosuppressive landscape.[4][5]
Given its multifaceted role in promoting tumorigenesis, FAK has emerged as a promising therapeutic target.
This compound: A Potent FAK Inhibitor
This compound is a small molecule inhibitor belonging to the 2,4-diarylaminopyrimidine class of compounds.[6] It has been identified as a highly potent inhibitor of FAK, demonstrating significant anti-proliferative effects against various cancer cell lines.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro activity of this compound.
Table 1: In Vitro Enzymatic Inhibition of FAK by this compound [6]
| Compound | Target | IC₅₀ (nM) |
| This compound | FAK | 1.415 |
Table 2: Anti-Proliferative Activity of this compound against Various Cancer Cell Lines [6]
| Cell Line | Cancer Type | IC₅₀ (µM) |
| AsPC-1 | Pancreatic Cancer | 0.9886 ± 0.0086 |
| PaCa-2 | Pancreatic Cancer | 5.274 ± 0.9312 |
| H1975 | Lung Cancer | 2.918 ± 0.0821 |
| KM3/BTZ | Lymphoma | 2.315 ± 0.2969 |
| Raji | Lymphoma | 1.320 ± 0.2973 |
| L-02 | Normal Liver Cells | 1.220 ± 0.2683 |
Mechanism of Action of this compound
This compound exerts its anti-tumor effects through the direct inhibition of FAK's kinase activity. This leads to the downstream suppression of key signaling pathways involved in cell survival and proliferation. The primary mechanisms include:
-
Induction of Apoptosis: By inhibiting the FAK-mediated pro-survival signals, this compound can induce programmed cell death in cancer cells.[2][3][7]
-
Cell Cycle Arrest: Inhibition of FAK can lead to cell cycle arrest, preventing cancer cells from progressing through the cell division cycle.[8]
Signaling Pathway Modulation
The following diagram illustrates the central role of FAK in cancer cell signaling and the point of intervention for this compound.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the anti-tumor activity of this compound. These protocols are based on standard techniques described in the primary literature.[6]
In Vitro FAK Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on FAK enzymatic activity.
Methodology:
-
Recombinant human FAK enzyme is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.
-
This compound is added to the reaction at various concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (³²P-ATP) or by using a phosphospecific antibody in an ELISA-based format.
-
The concentration of this compound that inhibits 50% of the FAK kinase activity (IC₅₀) is calculated from a dose-response curve.
Cell Proliferation Assay (CCK-8)
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
Methodology:
-
Cancer cells (e.g., AsPC-1, PaCa-2) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound (typically ranging from 0 to 10 µM) for a specified duration (e.g., 72 hours).[6]
-
After the incubation period, a solution of Cell Counting Kit-8 (CCK-8) is added to each well.
-
The plates are incubated for a further 1-4 hours, allowing viable cells to convert the WST-8 tetrazolium salt into a formazan dye.
-
The absorbance of the formazan product is measured at 450 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curve.
Western Blot Analysis
Objective: To investigate the effect of this compound on the phosphorylation status of FAK and downstream signaling proteins.
Methodology:
-
Cancer cells are treated with this compound at various concentrations for a defined period.
-
Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for total FAK, phosphorylated FAK (p-FAK Tyr397), and other downstream targets (e.g., total Akt, p-Akt).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
A loading control, such as β-actin or GAPDH, is used to ensure equal protein loading across lanes.
Cell Cycle Analysis
Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle.
Methodology:
-
Cancer cells are treated with this compound for a specified time.
-
Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol.
-
The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.
-
The DNA content of the stained cells is analyzed by flow cytometry.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
Cancer cells are treated with this compound for a defined period.
-
Both floating and adherent cells are collected and washed with cold PBS.
-
The cells are resuspended in Annexin V binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the cells are incubated in the dark.
-
The stained cells are analyzed by flow cytometry.
-
The percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative) is determined.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for evaluating the anti-tumor activity of this compound.
Conclusion and Future Directions
This compound is a potent inhibitor of FAK with demonstrated anti-proliferative activity against a range of cancer cell lines, particularly pancreatic cancer. Its mechanism of action involves the induction of apoptosis and cell cycle arrest through the inhibition of the FAK signaling pathway. The data presented in this guide provide a strong rationale for further investigation of this compound as a potential anti-cancer therapeutic.
Future research should focus on:
-
Comprehensive in vivo studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound in relevant animal models of cancer.
-
Investigation of potential synergistic effects when combined with standard-of-care chemotherapies or other targeted agents.
-
Exploration of its utility in overcoming drug resistance mediated by FAK signaling.
-
Further elucidation of its impact on the tumor microenvironment, including its effects on immune cell infiltration and function.
This technical guide serves as a foundational resource for researchers dedicated to advancing our understanding and therapeutic application of FAK inhibitors like this compound in the fight against cancer.
References
- 1. Focal adhesion kinase: from biological functions to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. keio.elsevierpure.com [keio.elsevierpure.com]
- 3. Focal Adhesion Kinase and Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Focal Adhesion Kinase Renders Pancreatic Cancers Responsive to Checkpoint Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of FAK promotes pancreatic cancer immunotherapy by mediating CXCL10 secretion to enhance CD8+ T cell infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Focal Adhesion Kinase Suppresses Apoptosis by Binding to the Death Domain of Receptor-Interacting Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of the Cell Cycle by Focal Adhesion Kinase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the FAK/IL-6 Signaling Axis and its Impact on the Tumor Microenvironment
Prepared for: Researchers, scientists, and drug development professionals.
Disclaimer: The term "Fak-IN-6" does not correspond to a recognized molecular entity or inhibitor in published scientific literature. This guide focuses on the well-documented signaling interplay between Focal Adhesion Kinase (FAK) and Interleukin-6 (IL-6), a critical axis in tumor progression and immune evasion.
Executive Summary
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is frequently overexpressed in various cancers and acts as a central node for signals from integrins and growth factor receptors. Its activity is pivotal in regulating cell survival, proliferation, migration, and angiogenesis. A key downstream effect of FAK activation in cancer cells is the increased production and secretion of the pleiotropic cytokine Interleukin-6 (IL-6). IL-6 is a major orchestrator of the tumor microenvironment (TME), promoting chronic inflammation, immunosuppression, and cancer cell stemness. The FAK-IL-6 signaling axis, particularly prominent in cancers like pancreatic ductal adenocarcinoma (PDAC), establishes an immunosuppressive TME by modulating immune cell populations and immune checkpoint expression. This guide provides a detailed overview of this signaling pathway, its components, quantitative effects on the TME, and the experimental protocols used for its investigation, highlighting its potential as a therapeutic target.
The FAK/IL-6 Signaling Pathway
In cancer cells, particularly those with mutations in genes like Kras and p53, intrinsic FAK signaling is a key regulator of IL-6 expression and secretion.[1] While the complete transcriptional control mechanism is under investigation, it is established that FAK activity is required for robust IL-6 production.[2] This cancer cell-derived IL-6 then acts in a paracrine manner on various stromal and immune cells within the TME.
One of the most significant consequences of this pathway is the upregulation of the immune checkpoint ligand, Programmed Death-Ligand 2 (PD-L2), on stromal cells.[1] FAK-dependent IL-6 acts in concert with Interleukin-4 (IL-4), often secreted by CD4+ T-helper 2 (Th2) cells, to amplify PD-L2 expression on tumor-associated macrophages (TAMs), dendritic cells (DCs), and endothelial cells.[3] This elevated stromal PD-L2 expression is associated with poor prognosis and contributes to an immune-evasive TME by engaging the PD-1 receptor on activated T cells, leading to their exhaustion and suppression.[1][3]
Quantitative Data on TME Modulation
The inhibition or depletion of FAK and IL-6 has quantifiable effects on tumor growth and the composition of the TME. Studies using murine models of pancreatic cancer provide key data points.
Table 1: Effect of FAK and IL-6 Depletion on IL-6 Secretion and Tumor Growth
Data from experiments using Panc47 murine pancreatic cancer cells.
| Genetic Modification in Panc47 Cells | IL-6 Secretion (pg/ml, Mean ± SEM) | Fold Change in Tumor Weight (vs. FAK-wt, Mean ± SEM) | Reference |
| FAK-wt (Wild-Type) | ~1500 | 1.0 | [4] |
| FAK−/− (Knockout) | ~500 | ~0.3 | [4] |
| FAK-wt + Control shRNA | ~1500 | ~1.1 | [4] |
| FAK-wt + IL-6 shRNA1 | ~250 | ~0.4 | [4] |
| FAK-wt + IL-6 shRNA2 | ~300 | ~0.3 | [4] |
Summary: Genetic knockout of FAK in Panc47 cancer cells leads to a ~3-fold reduction in IL-6 secretion.[4] Subsequent depletion of IL-6 in FAK-wildtype cells phenocopies the FAK knockout effect, significantly reducing tumor growth by 60-70% in an orthotopic mouse model.[1][4]
Table 2: Impact of FAK Inhibitor (VS-4718) on Tumor-Infiltrating Immune Cells
Data from in vivo studies in KPC mouse models of pancreatic cancer treated with the FAK inhibitor VS-4718.
| Immune Cell Marker | Metric | Vehicle Control | FAKi (VS-4718) Treated | % Change | Reference |
| F4/80+ Macrophages | % Marker Area | ~12% | ~5% | ↓ ~58% | [5] |
| CD206+ M2 Macrophages | % Marker Area | ~12% | ~4% | ↓ ~67% | [5] |
| GR1+ Granulocytes | Cells per cm² | ~12,500 | ~5,000 | ↓ ~60% | [5] |
| CD8+ T Cells | Infiltration | Baseline | Increased | ↑ | [6][7] |
| Regulatory T cells (Tregs) | Infiltration | Baseline | Reduced | ↓ | [7] |
Summary: Pharmacological inhibition of FAK with VS-4718 significantly remodels the TME.[8][9] It leads to a marked decrease in immunosuppressive cell populations, including M2-like macrophages and granulocytes, while increasing the infiltration of cytotoxic CD8+ T cells.[5][7][10] This shift from an immunosuppressive to an immune-active microenvironment provides a strong rationale for combining FAK inhibitors with checkpoint blockade immunotherapies.[6]
Experimental Protocols
Investigating the FAK/IL-6 axis involves a combination of molecular biology, immunology, and cell biology techniques.
Protocol: Quantification of IL-6 in Cell Culture Supernatant by ELISA
This protocol provides a general framework for an enzyme-linked immunosorbent assay (ELISA) to measure secreted IL-6.
-
Plate Preparation: A 96-well microplate is pre-coated with a monoclonal antibody specific for human or murine IL-6.
-
Sample and Standard Preparation:
-
Collect cell culture supernatants from cancer cells (e.g., FAK-wt vs. FAK-knockout) after a defined incubation period (e.g., 48 hours).[4]
-
Centrifuge supernatants at 1000 x g for 20 minutes to remove cellular debris.[11]
-
Prepare a serial dilution of a known concentration of recombinant IL-6 standard to generate a standard curve (e.g., 300 pg/ml down to 0 pg/ml).[12]
-
-
Incubation: Add 100 µL of standards and samples to the appropriate wells. Cover the plate and incubate for 80-90 minutes at 37°C.[11][13]
-
Washing: Aspirate the liquid from each well and wash 2-3 times with ~200 µL of 1X Wash Buffer per well.[11][13]
-
Detection Antibody: Add 100 µL of a biotin-labeled anti-IL-6 detection antibody to each well. Incubate for 50-60 minutes at 37°C.[13]
-
Washing: Repeat the wash step (step 4) 3 times.[13]
-
Enzyme Conjugate: Add 100 µL of Streptavidin-HRP (Horseradish Peroxidase) working solution to each well. Incubate for 30 minutes at 37°C.[13]
-
Washing: Repeat the wash step (step 4) 5 times.[13]
-
Substrate Reaction: Add 90 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution to each well. Incubate in the dark at 37°C for 10-20 minutes, allowing a blue color to develop.[13]
-
Stopping Reaction: Add 50 µL of Stop Solution (e.g., 1M Phosphoric Acid) to each well. The color will change from blue to yellow.[14]
-
Data Acquisition: Immediately read the absorbance at 450 nm using a microplate reader.[12]
-
Analysis: Calculate the IL-6 concentration in the samples by interpolating their absorbance values against the standard curve.
Protocol: Western Blot for FAK Phosphorylation
This protocol details the detection of FAK activation by measuring phosphorylation at its autophosphorylation site, Tyrosine 397 (Y397).
-
Sample Preparation (Cell Lysates):
-
Culture cells to the desired confluency and apply experimental conditions (e.g., treatment with a FAK inhibitor).
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail to preserve phosphorylation states.[15][16]
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking:
-
Block the membrane for 1 hour at room temperature with a blocking buffer to prevent non-specific antibody binding. For phospho-proteins, 5% w/v Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20) is recommended over milk.[16]
-
-
Primary Antibody Incubation:
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated FAK (p-FAK Y397) diluted in 5% BSA/TBST.[17]
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST at room temperature.
-
Secondary Antibody Incubation:
-
Incubate the membrane for 1 hour at room temperature with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer.
-
-
Washing: Repeat the wash step (step 6).
-
Detection:
-
Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system or X-ray film.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against total FAK and a loading control like β-actin.[17]
Mandatory Visualizations
Experimental Workflow: Co-culture Assay
This workflow is designed to assess the impact of a FAK inhibitor on the ability of cancer cells to suppress T cell activation.
Conclusion and Therapeutic Implications
The FAK/IL-6 signaling axis is a potent driver of an immunosuppressive tumor microenvironment. By stimulating the secretion of IL-6, cancer cells orchestrate a paracrine signaling network that enhances stromal expression of immune checkpoints like PD-L2 and recruits immunosuppressive myeloid cells, ultimately hindering anti-tumor immunity. The quantitative data clearly demonstrate that disrupting this axis, either by targeting FAK directly with inhibitors like VS-4718 or by depleting IL-6, can significantly reduce tumor growth and favorably remodel the TME.[4][5][18] These findings provide a strong mechanistic basis for the clinical investigation of FAK inhibitors, not as standalone agents, but in combination with immune checkpoint inhibitors to overcome resistance and improve patient outcomes in cancers characterized by a fibrotic and immunosuppressive stroma.
References
- 1. FAK promotes stromal PD-L2 expression associated with poor survival in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of FAK promotes pancreatic cancer immunotherapy by mediating CXCL10 secretion to enhance CD8+ T cell infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A FAK Inhibitor Boosts Anti-PD1 Immunotherapy in a Hepatocellular Carcinoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | A FAK Inhibitor Boosts Anti-PD1 Immunotherapy in a Hepatocellular Carcinoma Mouse Model [frontiersin.org]
- 11. elkbiotech.com [elkbiotech.com]
- 12. fn-test.com [fn-test.com]
- 13. mpbio.com [mpbio.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. Western blot and focal adhesion pathway activation [bio-protocol.org]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. researchgate.net [researchgate.net]
- 18. Understanding the Roles of FAK in Cancer: Inhibitors, Genetic Models, and New Insights - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Fak-IN-6 in In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fak-IN-6 is a potent and specific inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, proliferation, and survival.[1] Overexpression and activation of FAK are frequently observed in various human cancers, making it a promising target for cancer therapy.[2][3] These application notes provide detailed protocols for utilizing this compound in a range of in vitro cell-based assays to investigate its anti-cancer properties.
Mechanism of Action
This compound exerts its biological effects by inhibiting the kinase activity of FAK. This prevents the autophosphorylation of FAK at tyrosine 397 (Y397), a critical event for the recruitment and activation of downstream signaling proteins, including Src family kinases.[4][5] Inhibition of the FAK signaling cascade ultimately leads to decreased cell viability, migration, and invasion, and can induce apoptosis in cancer cells.[6][7][8][9]
Data Presentation
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound and other representative FAK inhibitors across various cancer cell lines and assays.
Table 1: this compound Inhibitory and Anti-proliferative Activity
| Compound | Assay Type | Cell Line | IC50 (µM) | Reference |
| This compound | FAK Kinase Inhibition | - | 0.0014 | [4] |
| This compound | Anti-proliferative | AsPC-1 (Pancreatic) | 0.9886 | [4] |
| This compound | Anti-proliferative | PaCa-2 (Pancreatic) | 5.274 | [4] |
| This compound | Anti-proliferative | H1975 (Lung) | 2.918 | [4] |
| This compound | Anti-proliferative | KM3/BTZ (Lymphoma) | 2.315 | [4] |
| This compound | Anti-proliferative | Raji (Lymphoma) | 1.320 | [4] |
| This compound | Anti-proliferative | L-02 (Normal Liver) | 1.220 | [4] |
Table 2: Effects of FAK Inhibitors on Cell Viability, Migration, and Apoptosis
| FAK Inhibitor | Assay Type | Cell Line | Concentration (µM) | Effect | Reference |
| PF-573,228 | Cell Viability | SK-N-BE(2) (Neuroblastoma) | >5 | Decreased viability | [6] |
| PF-573,228 | Cell Migration | SK-N-BE(2) (Neuroblastoma) | 1 | Decreased migration | [6] |
| PF-573,228 | Cell Invasion | SK-N-BE(2) (Neuroblastoma) | 1 | Decreased invasion | [6] |
| Y15 | Cell Viability | SW620 (Colon) | 1 | Inhibited viability | [10] |
| Y15 | Cell Detachment | SW620 (Colon) | 50 | ~100% detachment | [10] |
| Y15 | Apoptosis | SW620 (Colon) | - | Promoted apoptosis | [10] |
| PF-573,228 | Apoptosis | T24 (Bladder) | - | Induced apoptosis | [9] |
| VS-4718 | Apoptosis | Aldefluor+ (Breast CSCs) | - | >300% increase in apoptosis | [11] |
Signaling Pathway
The following diagram illustrates the central role of FAK in mediating signals from the extracellular matrix (ECM) and growth factors to regulate key cellular processes. Inhibition of FAK by this compound disrupts these pathways, leading to anti-tumor effects.
Caption: FAK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., AsPC-1, H1975)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a concentration range based on the known IC50 values (e.g., 0.1 to 10 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol measures the effect of this compound on the migratory capacity of adherent cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
6-well plates
-
200 µL pipette tips
-
This compound
-
Microscope with a camera
Procedure:
-
Seed cells in 6-well plates and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the PBS with fresh complete culture medium containing various concentrations of this compound (e.g., 0.5, 1, 5 µM) or a vehicle control.
-
Capture images of the scratch at 0 hours.
-
Incubate the plate at 37°C.
-
Capture images of the same fields at different time points (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at multiple points for each condition and time point.
-
Calculate the percentage of wound closure relative to the initial scratch area.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or a vehicle control for 24-48 hours.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).
Experimental Workflow Diagrams
Caption: Workflow for the Cell Viability (MTT) Assay.
Caption: Workflow for the Cell Migration (Wound Healing) Assay.
Caption: Workflow for the Apoptosis (Annexin V/PI) Assay.
References
- 1. Inhibition of the Focal Adhesion Kinase and Vascular Endothelial Growth Factor Receptor-3 Interaction Leads to Decreased Survival in Human Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FAK and paxillin, two potential targets in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of Focal Adhesion Kinase in Small-Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative in vivo imaging of the effects of inhibiting integrin signalling via Src and FAK on cancer cell movement; effects on E-cadherin dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel small molecule inhibitor of FAK decreases growth of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FAK inhibition decreases cell invasion, migration and metastasis in MYCN amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FAK inhibition disrupts tumor growth, apoptosis, and transcriptional regulation in GI-NETs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. sciencedaily.com [sciencedaily.com]
- 11. Inhibition of FAK kinase activity preferentially targets cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: FAK Inhibitors in Pancreatic Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is frequently overexpressed in pancreatic ductal adenocarcinoma (PDAC) and plays a crucial role in tumor progression, metastasis, and resistance to therapy.[1][2][3][4] As a key mediator of signaling between cells and the extracellular matrix, FAK influences cell proliferation, survival, migration, and invasion.[1][3] Consequently, FAK has emerged as a promising therapeutic target in pancreatic cancer. This document provides detailed application notes and protocols for the use of various FAK inhibitors in pancreatic cancer cell lines, based on published research data. While the initial query specified "Fak-IN-6," this document focuses on well-characterized FAK inhibitors for which public data is available, to ensure accuracy and reproducibility.
Data Presentation: Efficacy of FAK Inhibitors in Pancreatic Cancer Cell Lines
The following tables summarize the cytotoxic effects of several FAK inhibitors on various pancreatic cancer cell lines, as determined by cell viability assays. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.
Table 1: IC50 Values of Various FAK Inhibitors in Pancreatic Cancer Cell Lines (72-hour treatment)
| FAK Inhibitor | Pancreatic Cancer Cell Line | IC50 (µM) | Reference |
| Defactinib (VS-6063) | MIA PaCa-2 | 11.2 | [5] |
| BxPC-3 | 8.9 | [5] | |
| Capan-1 | 12.5 | [5] | |
| AsPC-1 | 7.9 | [5] | |
| Beta-TC-3 | 11.2 | [5] | |
| Suit-2 | 2.0 - 5.0 | [1] | |
| VS-4718 | MIA PaCa-2 | 26.9 | [5] |
| BxPC-3 | 19.5 | [5] | |
| Capan-1 | 22.3 | [5] | |
| AsPC-1 | 18.9 | [5] | |
| Beta-TC-3 | 21.8 | [5] | |
| Panc-1 | 3.99 | [6] | |
| PSN-1 | 1.23 | [6] | |
| MIA PaCa-2 | 2.87 | [6] | |
| Suit-2 | 1.8 - 5.2 | [1] | |
| TAE-226 | Suit-2 | 1.0 - 1.6 | [1] |
| Y15 | Panc-1 | Significant viability inhibition starting at 1 µM | [3][7] |
| Miapaca-2 | Similar results to Panc-1 | [3] |
Table 2: Effective Concentrations of FAK Inhibitors for Cellular Effects
| FAK Inhibitor | Pancreatic Cancer Cell Line | Effect | Effective Concentration | Treatment Time | Reference |
| VS-4718 | Panc-1, PSN-1 | Marked reduction in p-FAK (Y397) | Starting from 0.5 - 2.5 µM | Not Specified | [6] |
| Y15 | Panc-1 | Inhibition of Y397 FAK phosphorylation | Starting at 0.1 µM | 24 hours | [3] |
| Panc-1 | Complete block of Y397 FAK phosphorylation | 100 µM | 24 hours | [3] | |
| Panc-1 | Dose-dependent cellular detachment | 10 µM (13% detachment), 50 µM (32% detachment) | 48 hours | [3] | |
| Panc-1 | Significant decrease in cell adhesion | Starting at 10 µM | Not Specified | [3] | |
| PF-573228 | Murine KC organoids | Decreased tumor organoid size | 5 and 10 µM | 4 days | [4] |
| PF-562,271 | MPanc-96, MAD08-608 | Maximal inhibition of FAK Y397 phosphorylation | 0.1 to 0.3 µM | Not Specified | [8] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for determining the cytotoxic effects of FAK inhibitors on pancreatic cancer cell lines.
Materials:
-
Pancreatic cancer cell lines (e.g., Panc-1, MIA PaCa-2)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
FAK inhibitor stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
DMSO
-
Microplate reader
Procedure:
-
Seed pancreatic cancer cells into 96-well plates at a density of 1–5 × 10⁴ cells/well and incubate for 24 hours.[6]
-
Prepare serial dilutions of the FAK inhibitor in complete culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted FAK inhibitor or vehicle control (medium with DMSO).
-
Incubate the plates for the desired treatment period (e.g., 72 hours).[3][5]
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Shake the plate for 5-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting for FAK Phosphorylation
This protocol is designed to assess the inhibitory effect of FAK inhibitors on FAK autophosphorylation at Tyrosine 397 (Y397).
Materials:
-
Pancreatic cancer cells
-
FAK inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-p-FAK (Y397), anti-total FAK, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Plate pancreatic cancer cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of the FAK inhibitor or vehicle control for a specified time (e.g., 24 hours).[3]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-FAK (Y397) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total FAK and a loading control (e.g., β-actin) to confirm equal protein loading.[3][9]
Cell Adhesion Assay
This protocol can be used to evaluate the effect of FAK inhibitors on the adhesion of pancreatic cancer cells to extracellular matrix components.
Materials:
-
Pancreatic cancer cells
-
FAK inhibitor
-
96-well plates coated with an extracellular matrix protein (e.g., collagen or fibronectin)
-
Serum-free medium
-
Crystal violet solution (0.5% in 20% methanol)
-
Sorensen's solution (0.1 M sodium citrate in 50% ethanol, pH 4.2) or 10% acetic acid
Procedure:
-
Pre-coat the wells of a 96-well plate with collagen or fibronectin and allow it to dry.
-
Harvest pancreatic cancer cells and resuspend them in serum-free medium.
-
Treat the cells with different concentrations of the FAK inhibitor or vehicle control for a predetermined time.
-
Seed the treated cells (e.g., 5 x 10⁴ cells/well) into the coated wells and incubate for 1-2 hours at 37°C to allow for adhesion.
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Fix the adherent cells with methanol for 10 minutes.
-
Stain the cells with crystal violet solution for 10 minutes.
-
Wash the wells with water to remove excess stain and allow them to air dry.
-
Solubilize the stain by adding Sorensen's solution or 10% acetic acid to each well.
-
Measure the absorbance at 570 nm. The absorbance is proportional to the number of adherent cells.
Visualizations
References
- 1. Focal adhesion kinase inhibition synergizes with nab-paclitaxel to target pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitivity of Pancreatic Cancer Cell Lines to Clinically Approved FAK Inhibitors: Enhanced Cytotoxicity Through Combination with Oncolytic Coxsackievirus B3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel small molecule inhibitor of FAK decreases growth of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Focal adhesion kinase a potential therapeutic target for pancreatic cancer and malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. FAK inhibition radiosensitizes pancreatic ductal adenocarcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Fak-IN-6 In Vivo Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo xenograft studies to evaluate the efficacy of Fak-IN-6, a novel Focal Adhesion Kinase (FAK) inhibitor. The following sections detail the underlying signaling pathway, experimental design, and expected quantitative outcomes based on preclinical studies of similar FAK inhibitors.
Introduction to FAK Signaling and its Role in Cancer
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in integrating signals from the extracellular matrix and growth factor receptors.[1][2] FAK is a key regulator of cell adhesion, migration, proliferation, and survival.[3] In many types of cancer, FAK is overexpressed and/or hyperactivated, which is associated with tumor progression, metastasis, and a poor prognosis for patients.[2][4]
Upon activation by integrins or growth factor receptors, FAK undergoes autophosphorylation at tyrosine 397 (Y397).[5][6] This phosphorylation event creates a binding site for Src family kinases, leading to the formation of a FAK-Src signaling complex.[7] This complex then phosphorylates a number of downstream targets, activating key signaling pathways implicated in cancer, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways, which promote cell survival and proliferation.[7][8] FAK also plays a role in the tumor microenvironment, influencing angiogenesis and immune responses.[4] this compound is a potent and selective inhibitor of FAK's kinase activity, offering a promising therapeutic strategy to counteract these pro-tumorigenic processes.
FAK Signaling Pathway
Caption: FAK Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Cell Line Derived Xenograft (CDX) Model
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
Human cancer cell line with high FAK expression (e.g., MDA-MB-231 for breast cancer, AsPC-1 for pancreatic cancer)
-
Immunocompromised mice (e.g., NU/J nude or NOD.CB17-Prkdcscid/J)[9]
-
Matrigel
-
This compound
-
Vehicle control (e.g., carboxymethyl cellulose sodium)
-
Calipers
-
Animal balance
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions.
-
Tumor Cell Implantation:
-
Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumor dimensions twice weekly using calipers and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health twice weekly.
-
-
Animal Grouping and Treatment:
-
Randomize mice into treatment and control groups (n=6-10 mice per group) once tumors reach the desired size.
-
A typical study design includes a vehicle control group, a reference compound group, and one or more this compound treatment groups.[9]
-
Administer this compound and vehicle control according to the predetermined dosing schedule (e.g., daily oral gavage).
-
-
Endpoint:
-
Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint volume (e.g., 2000 mm³).[9]
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).
-
Quantitative Data Summary
The following tables present illustrative data based on studies with other FAK inhibitors. These tables should be populated with actual experimental data for this compound.
Table 1: In Vivo Efficacy of this compound on Tumor Growth
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Daily, p.o. | 1850 ± 210 | - |
| This compound | 25 | Daily, p.o. | 980 ± 150 | 47.0 |
| This compound | 50 | Daily, p.o. | 550 ± 95 | 70.3 |
| Reference Compound | X | Daily, p.o. | 620 ± 110 | 66.5 |
SEM: Standard Error of the Mean p.o.: Oral gavage
Table 2: Effect of this compound on Animal Body Weight
| Treatment Group | Dose (mg/kg) | Mean Initial Body Weight (g) ± SEM | Mean Final Body Weight (g) ± SEM | Percent Change in Body Weight |
| Vehicle Control | - | 20.5 ± 0.8 | 21.2 ± 0.9 | +3.4% |
| This compound | 25 | 20.3 ± 0.7 | 20.8 ± 0.8 | +2.5% |
| This compound | 50 | 20.6 ± 0.9 | 20.1 ± 1.1 | -2.4% |
| Reference Compound | X | 20.4 ± 0.6 | 19.8 ± 0.9 | -2.9% |
SEM: Standard Error of the Mean
Experimental Workflow
Caption: In Vivo Xenograft Study Workflow.
Conclusion
This document provides a framework for designing and executing in vivo xenograft studies to assess the anti-tumor activity of this compound. The provided protocols and data table templates are based on established methodologies for evaluating FAK inhibitors. Researchers should adapt these protocols to their specific cell lines and experimental goals, and populate the data tables with their own findings to accurately characterize the efficacy and tolerability of this compound.
References
- 1. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FAK inhibition alone or in combination with adjuvant therapies reduces cancer stem cell activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting focal adhesion kinase in cancer cells and the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of therapeutic effects of FAK inhibition in murine models of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Inhibition of FAK kinase activity preferentially targets cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01880C [pubs.rsc.org]
Application Notes and Protocols for Cell Migration Assay Using a FAK Inhibitor
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction pathways associated with cell migration, proliferation, and survival.[1][2][3] Overexpressed in various cancers, FAK is a key mediator of signals from integrins and growth factor receptors to the cell's interior, making it a significant target for anti-cancer therapies.[4][5][6] FAK activation triggers multiple downstream signaling cascades that regulate the dynamic processes of cell adhesion and migration.[1][7] This document provides a detailed protocol for assessing the inhibitory effect of Fak-IN-6, a representative FAK inhibitor, on cell migration using two common in vitro methods: the Wound Healing (Scratch) Assay and the Transwell (Boyden Chamber) Assay.
Mechanism of FAK in Cell Migration:
Upon integrin clustering at sites of cell-matrix adhesion, FAK is recruited to focal adhesions and undergoes autophosphorylation at Tyr397.[4][8] This creates a high-affinity binding site for the SH2 domain of Src family kinases. The FAK/Src complex then phosphorylates a multitude of downstream targets, including p130Cas and paxillin, leading to the activation of signaling pathways that regulate actin cytoskeleton dynamics, focal adhesion turnover, and cell motility.[1][3] FAK signaling also influences the activity of Rho family GTPases, which are critical regulators of cell polarity and migration.[1]
This compound:
For the purpose of this protocol, this compound is presented as a potent and selective small molecule inhibitor of FAK. It is designed to competitively bind to the ATP-binding pocket of the FAK kinase domain, thereby preventing its autophosphorylation and subsequent activation of downstream signaling pathways. By inhibiting FAK, this compound is expected to impede cell migration and invasion.
FAK Signaling Pathway in Cell Migration
Caption: FAK signaling pathway in cell migration.
Experimental Protocols
Two primary methods for assessing cell migration in vitro are detailed below. It is recommended to optimize parameters such as cell seeding density and this compound concentration for each cell line used.
Wound Healing (Scratch) Assay
This assay is a straightforward method to study collective cell migration.[9][10][11]
Experimental Workflow:
References
- 1. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 4. The Development of FAK Inhibitors: A Five-Year Update [mdpi.com]
- 5. Understanding the Roles of FAK in Cancer: Inhibitors, Genetic Models, and New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Focal adhesion kinase: from biological functions to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01880C [pubs.rsc.org]
- 9. Scratch Wound Healing Assay [bio-protocol.org]
- 10. clyte.tech [clyte.tech]
- 11. Wound healing assay | Abcam [abcam.com]
Application Notes and Protocols for Apoptosis Induction with Fak-IN-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is a critical mediator of signaling pathways downstream of integrins and growth factor receptors.[1][2] Its overexpression and activation are frequently observed in various advanced-stage solid cancers, where it plays a pivotal role in promoting cell survival, proliferation, migration, and invasion.[1][3] FAK executes these functions through both its kinase activity and its role as a scaffolding protein, influencing pathways such as PI3K/Akt and RAS/RAF/MEK/ERK.[3][4] The inhibition of FAK signaling disrupts these pro-survival pathways, leading to apoptosis, a form of programmed cell death.[4][5] This makes FAK a compelling target for cancer therapy.[6][7][8]
Fak-IN-6 is a potent and selective inhibitor of FAK. It belongs to the thieno[3,2-d]pyrimidine class of compounds and has been shown to effectively induce apoptosis in cancer cell lines.[9] This document provides detailed protocols for using this compound to induce apoptosis in a research setting, along with methods for quantifying its effects and understanding its mechanism of action.
Mechanism of Action: FAK Signaling and Apoptosis Induction
FAK is a central node in cell survival signaling. Upon activation by extracellular signals, FAK autophosphorylates at tyrosine residue 397 (Tyr397), creating a high-affinity binding site for Src family kinases.[10] This interaction leads to the full activation of FAK and the subsequent phosphorylation of downstream substrates, activating survival pathways like PI3K/Akt, which in turn inhibits apoptotic proteins.[1][4] FAK can also suppress apoptosis through kinase-independent mechanisms, such as sequestering the pro-apoptotic protein RIP (Receptor-Interacting Protein) or facilitating the degradation of the tumor suppressor p53.[3][5]
This compound, as an ATP-competitive inhibitor, binds to the kinase domain of FAK, preventing its phosphorylation and activation. This blockade of FAK signaling leads to the deactivation of downstream pro-survival pathways. The disruption of these signals ultimately triggers the intrinsic apoptotic cascade, characterized by caspase activation and subsequent cell death.[11]
Caption: FAK signaling pathway and the mechanism of this compound induced apoptosis.
Quantitative Data Summary
The following table summarizes the inhibitory and cytotoxic activity of this compound (referred to as Compound 26F in the source literature) in biochemical and cell-based assays.
| Parameter | Target/Cell Line | Value | Reference |
| IC₅₀ (Enzymatic Assay) | FAK | 28.2 nM | [9] |
| IC₅₀ (Cytotoxicity) | MDA-MB-231 (Human Breast Cancer) | 3.32 µM | [9] |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the general procedure for culturing cancer cells and treating them with this compound to induce apoptosis.
Materials:
-
MDA-MB-231 cells (or other cancer cell line of interest)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well or 96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Culture MDA-MB-231 cells in T-75 flasks until they reach 70-80% confluency.
-
Wash cells with PBS, detach them using Trypsin-EDTA, and neutralize with complete growth medium.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
Count the cells and seed them into appropriate culture plates at the desired density (e.g., 2 x 10⁵ cells/well for a 6-well plate for Western Blot, or 5 x 10³ cells/well for a 96-well plate for viability assays).
-
Allow cells to adhere and grow overnight in the incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the DMSO stock solution. Final concentrations for initial experiments could range from 0.1 µM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest dose of this compound.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Proceed to downstream analysis such as viability assays or protein extraction.
-
Protocol 2: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound (from Protocol 1)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
After treatment, collect both the floating cells (in the medium) and the adherent cells. To collect adherent cells, wash with PBS and detach using Trypsin-EDTA.
-
Combine the floating and adherent cell populations for each sample and centrifuge at 500 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately using a flow cytometer.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
-
Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
-
Protocol 3: Western Blot Analysis of FAK Pathway and Apoptosis Markers
This protocol is used to detect changes in protein expression and phosphorylation levels indicative of FAK inhibition and apoptosis induction.
Materials:
-
Cells treated with this compound (from Protocol 1 in 6-well plates)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FAK (Tyr397), anti-total FAK, anti-p-Akt, anti-total Akt, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction:
-
After treatment, place culture plates on ice and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze band intensities relative to a loading control like β-actin. A decrease in the p-FAK/total FAK ratio and an increase in cleaved PARP or cleaved Caspase-3 would indicate successful FAK inhibition and apoptosis induction.
-
Experimental Workflow Visualization
The following diagram outlines the typical workflow for investigating apoptosis induction by this compound.
Caption: A typical experimental workflow for studying this compound-induced apoptosis.
References
- 1. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Focal Adhesion Kinase and Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Focal Adhesion Kinase Suppresses Apoptosis by Binding to the Death Domain of Receptor-Interacting Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. What are FAK inhibitors and how do they work? [synapse.patsnap.com]
- 8. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Cleavage of focal adhesion kinase by caspases during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing FAK Inhibitors in Combination with Chemotherapy
Disclaimer: The following application notes and protocols refer to the use of small molecule Focal Adhesion Kinase (FAK) inhibitors in combination with chemotherapy. The specific compound "FAK-IN-6" requested is not documented in publicly available scientific literature. Therefore, the information provided is based on data from well-characterized FAK inhibitors such as Defactinib (VS-6063), VS-4718, and PF-562271, and should be adapted and validated for any specific FAK inhibitor used.
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is a critical mediator of signaling pathways downstream of integrins and growth factor receptors.[1][2] FAK is frequently overexpressed in a variety of solid tumors and its activity is associated with cancer progression, metastasis, and drug resistance.[3][4][5] FAK regulates several key cellular processes including cell survival, proliferation, migration, and angiogenesis.[6] Consequently, FAK has emerged as a promising therapeutic target in oncology.[7][8]
Small molecule FAK inhibitors have shown modest efficacy as monotherapy in clinical trials.[9] However, preclinical and clinical evidence strongly suggests that their therapeutic potential can be significantly enhanced when used in combination with cytotoxic chemotherapy.[4][10][11] The rationale for this combination approach is based on the role of FAK in mediating resistance to chemotherapy. By inhibiting FAK, cancer cells can be re-sensitized to the cytotoxic effects of chemotherapeutic agents, leading to synergistic anti-tumor activity.[12]
These application notes provide an overview of the mechanism of action of FAK inhibitors, preclinical data on their combination with common chemotherapies, and detailed protocols for in vitro and in vivo studies.
Mechanism of Action: FAK Signaling and Inhibition
FAK is a central node in the signaling network that connects the extracellular matrix (ECM) to the intracellular actin cytoskeleton. Upon integrin-mediated cell adhesion to the ECM, FAK is recruited to focal adhesions and undergoes autophosphorylation at Tyrosine 397 (Y397). This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases. The recruitment of Src leads to the phosphorylation of other tyrosine residues on FAK, resulting in its full catalytic activation.
Activated FAK, in turn, phosphorylates a number of downstream substrates, leading to the activation of several signaling pathways, including:
-
PI3K/AKT Pathway: Promotes cell survival and proliferation.[3]
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Regulates cell proliferation, differentiation, and survival.
-
Rho Family GTPases: Control cell motility and invasion.[1]
By inhibiting the kinase activity of FAK, small molecule inhibitors prevent its autophosphorylation and the subsequent activation of these downstream pathways. This leads to decreased cell survival, proliferation, and migration, and can induce apoptosis.
FAK Signaling Pathway Diagram
Caption: FAK signaling pathway and the point of intervention by FAK inhibitors.
Application Notes: FAK Inhibitors in Combination with Chemotherapy
Preclinical studies have demonstrated synergistic anti-tumor effects when FAK inhibitors are combined with various chemotherapeutic agents across different cancer types.
Combination with Taxanes (e.g., Paclitaxel)
-
Cancer Type: Ovarian Cancer, Prostate Cancer, Pancreatic Ductal Adenocarcinoma (PDAC)
-
Rationale: Paclitaxel treatment can enrich cancer stem cells (CSCs), a process that can be counteracted by FAK inhibitors. FAK signaling is also associated with resistance to paclitaxel-induced cell death.[12]
-
Preclinical Findings: The combination of the FAK inhibitor defactinib (VS-6063) with paclitaxel has been shown to markedly decrease proliferation and increase apoptosis in taxane-resistant ovarian cancer models, resulting in significant reductions in tumor weight. In PDAC models, the combination of defactinib and nab-paclitaxel showed strong synergistic effects in vitro and in vivo.
Combination with Platinum-Based Agents (e.g., Cisplatin, Carboplatin)
-
Cancer Type: Ovarian Cancer, Head and Neck Squamous Cell Carcinoma (HNSCC)
-
Rationale: FAK activity can be increased in response to cisplatin treatment, contributing to acquired resistance.[3] Inhibition of FAK can restore sensitivity to platinum-based chemotherapy.
-
Preclinical Findings: In models of platinum-resistant ovarian cancer, the combination of a FAK inhibitor with cisplatin triggered apoptosis and prevented tumor growth.[3] Nuclear localization of FAK has been shown to protect ovarian carcinoma cells from cisplatin-induced stress.
Combination with Antimetabolites (e.g., Gemcitabine)
-
Cancer Type: Pancreatic Ductal Adenocarcinoma (PDAC)
-
Rationale: The dense fibrotic stroma in PDAC can limit the efficacy of chemotherapy. FAK inhibitors can modulate the tumor microenvironment, potentially improving drug delivery. FAK phosphorylation has also been associated with intrinsic resistance to gemcitabine.
-
Preclinical Findings: In mouse models of PDAC, combining FAK inhibition with gemcitabine increased sensitivity to chemotherapy and immunotherapy, doubling survival. Targeting FAK in endothelial cells has also been shown to reduce metastasis after gemcitabine treatment.[5]
Summary of Preclinical Data for FAK Inhibitor and Chemotherapy Combinations
| FAK Inhibitor | Chemotherapy | Cancer Type | Model | Key Findings | Reference |
| Defactinib (VS-6063) | Paclitaxel | Ovarian Cancer | Xenograft | Overcame paclitaxel resistance, reduced tumor weight by 92.7-97.9% | |
| Defactinib (VS-6063) | Nab-paclitaxel | PDAC | Orthotopic | Synergistic inhibition of cell proliferation and reduced tumor growth | [7] |
| VS-4718 | Cisplatin | Ovarian Cancer | Tumorspheres, Xenograft | Overcame platinum resistance, triggered apoptosis, and prevented tumor growth | [3] |
| FAK Inhibition | Gemcitabine | PDAC | Genetically Engineered Mouse Model | Increased sensitivity to chemotherapy and doubled survival | |
| Y15 | Gemcitabine | PDAC | Xenograft | Reduced tumor growth and enhanced sensitivity to gemcitabine | [5] |
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment using Cell Viability Assay
This protocol describes how to assess the synergistic effect of a FAK inhibitor and a chemotherapeutic agent on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
FAK inhibitor (e.g., Defactinib)
-
Chemotherapeutic agent (e.g., Paclitaxel)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
Synergy analysis software (e.g., CompuSyn, SynergyFinder)
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Drug Treatment:
-
Prepare serial dilutions of the FAK inhibitor and the chemotherapeutic agent in complete medium. A common approach is to use a dose range centered around the IC50 value of each drug.
-
Treat cells with the FAK inhibitor alone, the chemotherapeutic agent alone, or the combination of both at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Use synergy analysis software to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Caption: Workflow for in vitro synergy assessment of a FAK inhibitor and chemotherapy.
Protocol 2: In Vivo Efficacy Study using a Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a FAK inhibitor in combination with chemotherapy in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
FAK inhibitor formulated for in vivo use
-
Chemotherapeutic agent formulated for in vivo use
-
Vehicle control solution
-
Calipers
-
Animal balance
Methodology:
-
Tumor Cell Implantation:
-
Resuspend cancer cells in a mixture of sterile PBS and Matrigel (optional, 1:1 ratio).
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. (Volume = 0.5 x length x width^2).
-
When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle, FAK inhibitor alone, Chemotherapy alone, Combination).
-
-
Drug Administration:
-
Administer drugs according to a predetermined schedule and route of administration (e.g., oral gavage for FAK inhibitor, intraperitoneal injection for chemotherapy). Dosing and schedule should be based on previous studies or pilot experiments.
-
Monitor mouse body weight and general health throughout the study as a measure of toxicity.
-
-
Efficacy Assessment:
-
Continue to measure tumor volume 2-3 times per week.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Weigh the excised tumors.
-
-
Data Analysis:
-
Plot mean tumor volume over time for each treatment group.
-
Compare end-of-study tumor weights between groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Assess for synergistic effects by comparing the tumor growth inhibition of the combination group to the individual treatment groups.
-
References
- 1. researchgate.net [researchgate.net]
- 2. The Development of FAK Inhibitors: A Five-Year Update | MDPI [mdpi.com]
- 3. Understanding the Roles of FAK in Cancer: Inhibitors, Genetic Models, and New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prospects of focal adhesion kinase inhibitors as a cancer therapy in preclinical and early phase study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. scbt.com [scbt.com]
- 8. mdpi.com [mdpi.com]
- 9. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01880C [pubs.rsc.org]
- 10. Focal Adhesion Kinase (FAK) Overview [sigmaaldrich.com]
- 11. Crystal Structures of the FAK Kinase in Complex with TAE226 and Related Bis-Anilino Pyrimidine Inhibitors Reveal a Helical DFG Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.biologists.com [journals.biologists.com]
Troubleshooting & Optimization
Fak-IN-6 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fak-IN-6.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of Focal Adhesion Kinase (FAK).[1] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[2][3] By inhibiting FAK, this compound can disrupt these cellular processes, making it a valuable tool for cancer research.[1][4]
Q2: In what type of research is this compound typically used?
A2: this compound is primarily used in cancer research to study the role of FAK in tumor progression and metastasis.[1][2] It has shown anti-proliferative activity against various cancer cell lines, including pancreatic, lung, and breast cancer.[1]
Q3: What is the recommended solvent for dissolving this compound?
A3: The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).[5]
Q4: How should I store the this compound powder and stock solutions?
A4: this compound powder should be stored at -20°C for long-term storage. Stock solutions in DMSO can also be stored at -20°C or -80°C. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q5: What is the stability of this compound in solution?
Troubleshooting Guide
Solubility Issues
Q1: My this compound powder is not dissolving in DMSO.
A1:
-
Check Solvent Quality: Ensure you are using high-quality, anhydrous DMSO. DMSO is hygroscopic and can absorb water, which may reduce the solubility of the compound.
-
Increase Temperature: Gently warm the solution to 37°C to aid dissolution.
-
Use Sonication: Brief sonication can help to break up any clumps and facilitate dissolving.
-
Verify Concentration: Double-check your calculations to ensure you are not exceeding the known solubility limit.
Q2: I observed precipitation when I added my this compound DMSO stock solution to the cell culture medium.
A2: This is a common issue when diluting a DMSO-concentrated stock into an aqueous solution like a cell culture medium.[6] Here are some solutions:
-
Pre-warm Media: Ensure your cell culture media is pre-warmed to 37°C before adding the this compound stock solution.
-
Increase Final DMSO Concentration: While it is best to keep the final DMSO concentration below 0.5% to minimize toxicity to cells, a slight increase might be necessary to maintain solubility. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Step-wise Dilution: Instead of adding the concentrated stock directly to the final volume of media, perform a serial dilution in pre-warmed media. Add the stock solution to a smaller volume of media first, mix well, and then add this to the rest of the media.
-
Vortexing/Mixing: Immediately after adding the stock solution to the media, vortex or pipette up and down to ensure rapid and thorough mixing.
Experimental Issues
Q1: I am not observing the expected anti-proliferative effects of this compound on my cancer cell lines.
A1:
-
Verify Cell Line Sensitivity: The sensitivity to FAK inhibitors can vary between cell lines. The IC50 values for this compound have been reported for several cell lines (see Table 1).[1] Ensure you are using a cell line known to be sensitive to FAK inhibition.
-
Check Drug Concentration and Incubation Time: The inhibitory effect is dose and time-dependent. A concentration range of 0-10 μM with an incubation time of 72 hours has been shown to be effective for some cell lines.[1] You may need to optimize these parameters for your specific cell line.
-
Assess FAK Expression and Phosphorylation: Confirm that your cell line expresses FAK and that the kinase is active (phosphorylated). You can perform a western blot to check the levels of total FAK and phosphorylated FAK (p-FAK).
-
Confirm Compound Activity: If possible, test the activity of your this compound batch in a cell-free kinase assay to confirm its potency.
Q2: I am observing significant cell death even at low concentrations of this compound.
A2:
-
Check DMSO Toxicity: Ensure the final concentration of DMSO in your cell culture media is not exceeding a non-toxic level (typically ≤0.5%). Run a vehicle control with DMSO alone to assess its effect on cell viability.
-
High Cell Line Sensitivity: Your cell line might be particularly sensitive to FAK inhibition. Consider performing a dose-response experiment with a wider range of lower concentrations to determine the optimal working concentration.
-
Off-Target Effects: While this compound is a selective FAK inhibitor, off-target effects can occur at higher concentrations.
Quantitative Data Summary
| Cell Line | Cancer Type | IC50 (µM)[1] |
| AsPC-1 | Pancreatic Cancer | 0.9886 ± 0.0086 |
| PaCa-2 | Pancreatic Cancer | 5.274 ± 0.9312 |
| H1975 | Lung Cancer | 2.918 ± 0.0821 |
| KM3/BTZ | Lymphoma | 2.315 ± 0.2969 |
| Raji | Lymphoma | 1.320 ± 0.2973 |
| L-02 | Normal Liver Cell Line | 1.220 ± 0.2683 |
Experimental Protocols
Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required amount of this compound powder to prepare a 10 mM stock solution. The molecular weight of this compound is 596.04 g/mol .
-
Calculation: Mass (g) = 0.01 mol/L * Volume (L) * 596.04 g/mol
-
-
Carefully weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Cell Proliferation Assay (General Protocol)
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
Plate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM DMSO stock. A typical concentration range to test is 0.1 to 10 µM. Remember to prepare a vehicle control with the same final DMSO concentration as the highest this compound concentration.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[1]
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
-
Visualizations
Caption: FAK Signaling Pathway and the inhibitory action of this compound.
Caption: General workflow for a cell proliferation assay using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
- 3. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 4. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
Technical Support Center: Investigating Off-Target Effects of FAK Inhibitors in Cancer Research
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering potential off-target effects when using FAK inhibitors in cancer research. As specific data for a compound designated "Fak-IN-6" is not publicly available, this guide addresses common issues and troubleshooting strategies based on well-characterized FAK inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with FAK inhibitors?
A1: Off-target effects are unintended interactions of a drug with proteins other than its intended target. With FAK inhibitors, which are often ATP-competitive, a lack of perfect specificity can lead to the inhibition of other kinases with similar ATP-binding pockets.[1][2] This can result in misleading experimental data, where an observed phenotype is incorrectly attributed to FAK inhibition, and can also lead to cellular toxicity.[1]
Q2: What are the known off-targets for commonly used FAK inhibitors?
A2: Many first and second-generation FAK inhibitors exhibit activity against other kinases. A prominent off-target is the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[3][4] Other reported off-targets for some FAK inhibitors include InsR, IGF-1R, ALK, and c-Met.[5] The exact off-target profile varies for each specific inhibitor.
Q3: How can I differentiate between on-target (FAK-mediated) and off-target effects in my experiments?
A3: The gold standard for validating on-target effects is to use a genetic approach in parallel with the small molecule inhibitor. Comparing the inhibitor's effect in wild-type cells versus FAK knockout or knockdown (shRNA, siRNA) cells is crucial. If the inhibitor produces an effect in FAK-deficient cells, it is likely due to off-target activity.[6][7]
Q4: My FAK inhibitor shows an effect on platelet aggregation. Is this an on-target effect?
A4: Not necessarily. Studies using FAK-deficient mice have shown that some FAK inhibitors, such as PF-573,228 and PF-562,271, still inhibit platelet aggregation even in the absence of FAK, indicating that this particular effect is due to off-target activities.[6][7]
Q5: Besides kinase inhibition, are there other functions of FAK that my inhibitor might not be affecting?
A5: Yes. FAK has both kinase-dependent and kinase-independent scaffolding functions.[8][9][10] Small molecule inhibitors typically target the kinase activity but do not disrupt the scaffolding function, which can independently influence cell survival and gene expression.[9][10] To abrogate all FAK functions, strategies like targeted protein degradation (e.g., PROTACs) are being developed.[9]
Troubleshooting Guides
Problem 1: Unexpected cell viability or migration results with a FAK inhibitor.
-
Question: I am observing changes in cell viability or migration at a certain concentration of my FAK inhibitor, but the results are inconsistent or not what I expected based on FAK's known roles. Could this be an off-target effect?
-
Answer and Troubleshooting Steps:
-
Confirm FAK Inhibition: First, verify that the inhibitor is hitting its intended target at the concentration used. Perform a Western blot to check for a decrease in FAK auto-phosphorylation at Tyrosine 397 (pFAK-Y397), a key marker of FAK activation.[11][12][13]
-
Genetic Knockout/Knockdown Control: The most definitive way to test for off-target effects is to replicate the experiment in cells where FAK has been genetically knocked out or knocked down. If the inhibitor still causes the same phenotype in these FAK-deficient cells, the effect is not mediated by FAK.
-
Dose-Response Analysis: Perform a dose-response curve for both pFAK-Y397 inhibition and the observed phenotype (e.g., cell viability). If the concentration required to produce the phenotype is significantly different from that required to inhibit FAK, an off-target effect is likely.
-
Consult Kinase Selectivity Data: Review any available kinase profiling data for your specific inhibitor to identify potential off-target kinases that might be responsible for the observed phenotype.
-
Problem 2: Contradictory signaling pathway activation.
-
Question: My FAK inhibitor is supposed to block downstream signaling pathways like PI3K/Akt, but I am seeing activation of other unexpected pathways. What is happening?
-
Answer and Troubleshooting Steps:
-
Investigate Potential Off-Targets: The inhibitor may be acting on another kinase that, when inhibited, leads to the activation of a compensatory signaling pathway.
-
Perform a Kinome Scan: To identify potential off-target kinases, consider running a kinome-wide inhibitor profiling assay. This will provide data on the inhibitor's activity against a large panel of kinases.
-
Pathway Analysis: Use bioinformatics tools to analyze the unexpected activated pathway and identify potential upstream kinases that might be targeted by your inhibitor.
-
Validate with Selective Inhibitors: If a likely off-target kinase is identified, use a highly selective inhibitor for that kinase to see if it phenocopies the effect observed with your FAK inhibitor.
-
Quantitative Data on FAK Inhibitor Selectivity
The following table summarizes the inhibitory concentrations (IC50 in nM) of various compounds against FAK and other kinases, providing an indication of their selectivity. Lower values indicate higher potency.
| Inhibitor | FAK IC50 (nM) | Pyk2 IC50 (nM) | Other Notable Off-Targets (IC50 in nM) |
| PF-562,271 | 1.5 | ~15 | >100-fold selectivity against other kinases, except some CDKs[5] |
| TAE226 | 5.5 | Modestly potent | InsR, IGF-1R, ALK, c-Met (~10-100-fold less potent)[5] |
| GSK2256098 | 0.4 (Ki) | - | Highly selective[4][5] |
| PF-431,396 | 2 | 11 | Dual FAK/Pyk2 inhibitor[5] |
| VS-4718 | Potent | Potent | Dual FAK/Pyk2 inhibitor[3][9] |
| BI-853,520 | 1 | - | FER (900 nM), FES (1040 nM)[5] |
Experimental Protocols
Protocol 1: Validating On-Target FAK Inhibition via Western Blot
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a dose-range of the FAK inhibitor (e.g., 0, 10, 100, 1000 nM) for the desired time (e.g., 2-4 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies against pFAK (Y397) and total FAK. Use a loading control antibody (e.g., GAPDH, β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system. A decrease in the pFAK/Total FAK ratio indicates on-target inhibition.
Protocol 2: Control Experiment Using FAK Knockdown Cells
-
Cell Transfection/Transduction: Prepare FAK knockdown cells using validated siRNA or shRNA constructs alongside a non-targeting control. Confirm FAK knockdown by Western blot.
-
Phenotypic Assay: Plate both knockdown and control cells.
-
Inhibitor Treatment: Treat both cell populations with the FAK inhibitor at the concentration that previously showed a phenotype.
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Data Analysis: Perform the relevant phenotypic assay (e.g., migration assay, viability assay). If the inhibitor's effect is significantly reduced or absent in the FAK knockdown cells compared to the control cells, the phenotype is likely on-target.
Mandatory Visualizations
Caption: Canonical FAK signaling pathway initiated by integrin engagement.
Caption: On-target vs. off-target effects leading to the same phenotype.
References
- 1. Highly Selective Focal Adhesion Kinase (FAK) Inhibitors - Innovations [innovations.dana-farber.org]
- 2. BioCentury - CureFAKtor: Cracking FAK's interactome [biocentury.com]
- 3. Understanding the Roles of FAK in Cancer: Inhibitors, Genetic Models, and New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Off-targets effects underlie the inhibitory effect of FAK inhibitors on platelet activation: studies using Fak-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-targets effects underlie the inhibitory effect of FAK inhibitors on platelet activation: studies using Fak-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting FAK in human cancer: from finding to first clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Focal Adhesion Kinase (FAK) tyrosine 397E mutation restores the vascular leakage defect in endothelium‐specific FAK‐kinase dead mice - PMC [pmc.ncbi.nlm.nih.gov]
Determining the IC50 of Fak-IN-6 in a New Cell Line: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of Fak-IN-6 in a novel cell line. This guide includes frequently asked questions, detailed experimental protocols, and troubleshooting advice to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Focal Adhesion Kinase (FAK).[1][2] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[1][3] By inhibiting FAK, this compound can disrupt these cellular processes, making it a compound of interest for cancer research. Its mechanism of action involves binding to FAK and inhibiting its kinase activity, thereby blocking downstream signaling pathways.
Q2: What is the IC50 value, and why is it important to determine it in my specific cell line?
A2: The IC50 is the concentration of an inhibitor at which 50% of the target's activity (in this case, cell viability or proliferation) is inhibited. It is a critical measure of a drug's potency. The IC50 value of a compound can vary significantly between different cell lines due to genetic and phenotypic differences. Therefore, determining the IC50 of this compound in your specific cell line of interest is essential to understand its efficacy in that particular cellular context.
Q3: What are the common methods to determine the IC50 of a kinase inhibitor in a cell line?
A3: Cell viability and proliferation assays are commonly used to determine the IC50 of kinase inhibitors. These assays, such as the MTT, MTS, or CellTiter-Glo® assays, measure the metabolic activity of cells, which is proportional to the number of viable cells. By treating the cells with a range of inhibitor concentrations, a dose-response curve can be generated to calculate the IC50 value.
Q4: I am observing high variability in my IC50 results. What are the potential causes and solutions?
A4: High variability in IC50 determination can arise from several factors:
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Cell Culture Conditions: Inconsistent cell seeding density, passage number, or cell health can lead to variable results. Ensure you use cells at a consistent confluence and passage number for each experiment.
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Compound Dilution: Inaccurate serial dilutions of this compound can significantly impact the results. Prepare fresh dilutions for each experiment and use calibrated pipettes.
-
Assay Protocol: Variations in incubation times, reagent volumes, or washing steps can introduce errors. Adhere strictly to a standardized protocol.
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Data Analysis: The method used to normalize the data and fit the dose-response curve can affect the calculated IC50. Use a consistent data analysis workflow.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate the inhibitor and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.
Q5: My dose-response curve does not have a classic sigmoidal shape. What could be the issue?
A5: An atypical dose-response curve can be due to several reasons:
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Compound Solubility: If this compound precipitates at higher concentrations, it can lead to a plateau or a decrease in inhibition at the top of the curve. Ensure the compound is fully dissolved in the culture medium at all tested concentrations.
-
Cytotoxicity vs. Cytostatic Effects: The assay may be detecting different cellular outcomes. At lower concentrations, the inhibitor might be cytostatic (inhibiting proliferation), while at higher concentrations, it could be cytotoxic (killing cells).
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Off-Target Effects: At very high concentrations, the inhibitor may have off-target effects that can lead to a complex dose-response relationship.
-
Assay Window: The range of concentrations tested may not be appropriate to capture the full sigmoidal curve. It may be necessary to test a wider or a more focused range of concentrations.
Experimental Protocol: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps for determining the IC50 of this compound in an adherent cell line using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
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This compound
-
Your new adherent cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
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Phosphate-Buffered Saline (PBS)
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Trypsin-EDTA
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MTT solution (5 mg/mL in PBS)
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Dimethyl sulfoxide (DMSO)
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96-well flat-bottom tissue culture plates
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Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
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Harvest and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01 nM to 10 µM). It is recommended to perform at least 8-10 dilutions.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank control from all other readings.
-
Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control (100% viability).
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Plot the percentage of cell viability against the logarithm of the this compound concentration.
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Use a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) to determine the IC50 value.
-
Data Presentation
The following table summarizes the known IC50 values of this compound in various cell lines based on available data. This can serve as a reference for your experimental results.
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |
| AsPC-1 | Pancreatic Cancer | 0.9886 ± 0.0086 | Anti-proliferative | [1] |
| PaCa-2 | Pancreatic Cancer | 5.274 ± 0.9312 | Anti-proliferative | [1] |
| H1975 | Lung Cancer | 2.918 ± 0.0821 | Anti-proliferative | [1] |
| KM3/BTZ | Lymphoma | 2.315 ± 0.2969 | Anti-proliferative | [1] |
| Raji | Lymphoma | 1.320 ± 0.2973 | Anti-proliferative | [1] |
| L-02 | Normal Liver | 1.220 ± 0.2683 | Anti-proliferative | [1] |
| Biochemical Assay | - | 1.415 nM | Kinase Assay | [1] |
Visualizations
FAK Signaling Pathway
Caption: A simplified diagram of the Focal Adhesion Kinase (FAK) signaling pathway.
Experimental Workflow for IC50 Determination
Caption: A step-by-step workflow for determining the IC50 value using an MTT assay.
References
Fak-IN-6 stability in cell culture media
Welcome to the technical support center for Fak-IN-6. This guide provides troubleshooting advice and frequently asked questions to help researchers and scientists optimize their cell culture experiments using this focal adhesion kinase (FAK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to use high-purity, anhydrous DMSO to minimize degradation of the compound. For cell culture experiments, the final concentration of DMSO should be kept low (generally below 0.1%) to avoid solvent-induced cytotoxicity.
Q2: How should I store the this compound stock solution?
A2: Aliquot the DMSO stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to degradation. Protect the stock solution from light.
Q3: What is the expected stability of this compound in cell culture media?
Q4: Can this compound bind to plasticware?
A4: Like many small molecules, this compound may exhibit non-specific binding to plastic surfaces. To mitigate this, it is advisable to use low-adhesion microplates and minimize the exposure time of the compound in plastic containers before adding it to the cell culture.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no observable effect of this compound on cells. | Compound degradation. | Prepare fresh dilutions from a new stock aliquot for each experiment. Assess the stability of this compound in your specific cell culture medium and under your experimental conditions (see protocol below). |
| Low cellular uptake. | Optimize the incubation time and concentration of this compound. Ensure that the final DMSO concentration is not affecting cell membrane permeability. | |
| Cell line resistance. | Verify the expression and activity of FAK in your cell line. Consider using a different cell line or a positive control inhibitor to confirm the experimental setup. | |
| High background signal in assays. | Non-specific binding of the compound. | Include appropriate controls, such as vehicle-treated cells and cells treated with a structurally unrelated inhibitor. Consider using blocking agents if applicable to your assay. |
| Observed cytotoxicity at expected effective concentrations. | Solvent toxicity. | Ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%). Run a vehicle control with the same DMSO concentration. |
| Off-target effects. | Perform dose-response experiments to determine the optimal non-toxic concentration. Review literature for known off-target effects of this compound or similar kinase inhibitors. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
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Cell culture medium of interest (e.g., DMEM, RPMI-1640)
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Fetal Bovine Serum (FBS), if applicable
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
-
Mobile phase for HPLC (e.g., acetonitrile and water with formic acid)
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96-well plates (low-adhesion recommended)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike the cell culture medium (with or without FBS) with this compound to a final concentration relevant to your experiments (e.g., 1 µM).
-
Aliquot the this compound-containing medium into multiple wells of a 96-well plate.
-
-
Incubation:
-
Place the plate in a cell culture incubator at 37°C with 5% CO2.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove an aliquot from the corresponding well.
-
The t=0 sample should be collected immediately after adding the compound to the medium.
-
-
Sample Processing:
-
For each time point, precipitate proteins from the medium sample by adding a cold organic solvent (e.g., acetonitrile) in a 1:3 ratio (sample:solvent).
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the supernatant onto the HPLC system.
-
Analyze the sample to determine the concentration of the parent this compound compound. The peak area of this compound will be proportional to its concentration.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
Plot the percentage of remaining compound against time to determine the stability profile and estimate the half-life (t½).
-
Illustrative Stability Data
Disclaimer: The following data is for illustrative purposes only and does not represent actual experimental results for this compound.
Table 1: Example Stability of a Kinase Inhibitor in Different Cell Culture Media at 37°C
| Time (hours) | % Remaining in DMEM + 10% FBS | % Remaining in RPMI-1640 + 10% FBS |
| 0 | 100 | 100 |
| 2 | 95 | 92 |
| 4 | 88 | 85 |
| 8 | 75 | 70 |
| 24 | 45 | 38 |
| 48 | 20 | 15 |
| 72 | 8 | 5 |
Visualizations
This compound Signaling Pathway
Caption: Simplified FAK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Stability Assessment
Preventing Fak-IN-6 precipitation in aqueous solutions
Welcome to the technical support center for Fak-IN-6. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a specific focus on preventing its precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: I observed precipitation after diluting my this compound DMSO stock solution in aqueous buffer (e.g., PBS or cell culture medium). What is the likely cause?
A1: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for many small molecule inhibitors, including FAK inhibitors. This phenomenon, often referred to as "salting out," occurs because the compound is significantly less soluble in the aqueous environment compared to the highly concentrated DMSO stock. The final concentration of the compound in the aqueous solution may have exceeded its solubility limit.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Based on the handling of similar FAK inhibitors, it is recommended to prepare a stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO).[1][2][3] Stock solutions in DMSO can typically be prepared at concentrations of 10 mM or higher and should be stored at -20°C or -80°C for long-term stability.
Q3: How can I prevent this compound from precipitating when preparing my working solution?
A3: To prevent precipitation, it is crucial to ensure that the final concentration of this compound in your aqueous working solution does not exceed its solubility limit in that specific buffer or medium. Here are several strategies:
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Lower the final concentration: If you observe precipitation, try preparing a more dilute working solution.
-
Stepwise dilution: Instead of directly diluting the highly concentrated DMSO stock into the aqueous buffer, perform an intermediate dilution in DMSO first.[4]
-
Vigorous mixing: When adding the this compound stock solution to the aqueous buffer, ensure rapid and thorough mixing. Adding the stock solution to a vortexing tube of buffer can sometimes help.
-
Pre-warming: Pre-warming both the stock solution and the aqueous buffer to 37°C before mixing can improve solubility and reduce the risk of precipitation.[4]
-
Increase the percentage of DMSO (with caution): In some cases, a slightly higher final concentration of DMSO (e.g., up to 0.5% or 1%) in the working solution can help maintain solubility. However, it is critical to first perform a vehicle control experiment to ensure that the higher DMSO concentration does not affect your experimental system.
Q4: Can the pH of the aqueous buffer affect the solubility of this compound?
A4: Yes, the pH of the aqueous solution can significantly impact the solubility of small molecules. The presence of ionizable groups in the compound's structure means that its charge state, and therefore its solubility, can change with pH. If you are experiencing precipitation, you may want to assess the pH of your buffer and consider if adjusting it (within a physiologically acceptable range) could improve solubility.
Q5: How should I store my this compound solutions?
A5:
-
DMSO Stock Solution: Store at -20°C or -80°C for long-term stability (months to years).[5] Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.[5][6]
-
Aqueous Working Solutions: It is generally not recommended to store aqueous solutions of this compound for more than one day.[1][7] These solutions should be prepared fresh for each experiment to ensure potency and avoid precipitation issues.
Troubleshooting Guide
This guide provides a systematic approach to resolving issues with this compound precipitation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.usbio.net [cdn.usbio.net]
- 3. researchgate.net [researchgate.net]
- 4. FAK inhibitor 2 | FAK | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cause analysis of precipitate in cell culture flaskâtemperature [luoron.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Addressing Cellular Resistance to Fak-IN-6 Treatment
Welcome to the technical support center for troubleshooting cellular resistance to Fak-IN-6, a potent Focal Adhesion Kinase (FAK) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to navigate common experimental challenges and understand the mechanisms underlying resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that targets the ATP-binding pocket of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase. By blocking the kinase activity of FAK, this compound prevents the autophosphorylation of FAK at tyrosine 397 (Y397), a critical event for the recruitment and activation of downstream signaling proteins such as Src and PI3K. This inhibition disrupts key cellular processes mediated by FAK, including cell adhesion, migration, proliferation, and survival.[1][2]
Q2: My cells are showing reduced sensitivity to this compound over time. What are the common mechanisms of acquired resistance?
Acquired resistance to FAK inhibitors like this compound often involves the activation of bypass signaling pathways. Common mechanisms include:
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Receptor Tyrosine Kinase (RTK) Upregulation: Cells may upregulate the expression or activity of RTKs such as EGFR (Epidermal Growth Factor Receptor) and HER2 (Human Epidermal Growth Factor Receptor 2). These RTKs can directly phosphorylate FAK at Y397, rendering the inhibitor ineffective.[3]
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Compensatory Pathway Activation: Inhibition of FAK can lead to the compensatory activation of other pro-survival signaling pathways, such as the STAT3, Wnt/β-catenin, or MAPK/ERK pathways, which can then drive cell proliferation and survival independently of FAK kinase activity.
-
Stromal-Mediated Resistance: The tumor microenvironment, particularly cancer-associated fibroblasts (CAFs), can secrete growth factors and extracellular matrix (ECM) components that promote tumor cell survival and resistance to FAK inhibition.
Q3: Are there known biomarkers that can predict sensitivity or resistance to this compound?
While research is ongoing, some potential biomarkers include:
-
High baseline FAK expression and phosphorylation (p-FAK Y397): Tumors with high levels of activated FAK may initially be more sensitive to inhibition.
-
Expression levels of RTKs: High expression of RTKs like HER2 may indicate a higher likelihood of intrinsic or rapidly acquired resistance.[3]
-
Status of tumor suppressor genes: For example, loss of the NF2 tumor suppressor Merlin has been correlated with increased sensitivity to FAK inhibitors in some cancer types.[4]
Q4: What are the potential off-target effects of this compound that I should be aware of?
While this compound is designed to be a specific FAK inhibitor, like many kinase inhibitors, it may have off-target effects. It is crucial to consult the manufacturer's datasheet for the specific kinase selectivity profile. Off-target effects can sometimes contribute to the observed cellular phenotype, so it is important to include appropriate controls in your experiments.[5][6]
Troubleshooting Guides
Problem 1: Decreased or No Inhibition of FAK Phosphorylation (p-FAK Y397) upon this compound Treatment
| Possible Cause | Recommended Solution |
| Drug Inactivity | - Ensure this compound is properly stored and has not expired.- Prepare fresh drug dilutions for each experiment. |
| Suboptimal Drug Concentration | - Perform a dose-response experiment to determine the optimal inhibitory concentration for your cell line.- Consult the literature for effective concentrations in similar models. |
| Incorrect Timing of Lysate Collection | - Perform a time-course experiment to determine the optimal time point for observing maximal inhibition of p-FAK. FAK phosphorylation can be dynamic. |
| Bypass Signaling Activation | - Investigate the activation status of RTKs (e.g., p-EGFR, p-HER2) via Western blot.- Consider co-treatment with an appropriate RTK inhibitor. |
| Technical Issues with Western Blot | - Use a validated anti-p-FAK (Y397) antibody.- Include a positive control (e.g., lysate from cells with known high FAK activity) and a negative control (e.g., lysate from FAK-knockout cells).- Ensure efficient protein transfer and use appropriate blocking buffers. |
Problem 2: Cells Continue to Proliferate/Survive Despite this compound Treatment
| Possible Cause | Recommended Solution |
| Intrinsic or Acquired Resistance | - Analyze the activation status of key survival pathways (e.g., Akt, ERK, STAT3) by Western blot.- Consider combination therapy with inhibitors targeting these activated pathways. |
| Cell Seeding Density in Viability Assays | - Optimize the cell seeding density. Too high a density can mask the effects of the inhibitor.- Ensure cells are in the logarithmic growth phase when treated. |
| Assay Duration | - Extend the duration of the cell viability assay (e.g., 48-72 hours) to allow sufficient time for the inhibitor to exert its effects. |
| Cancer Stem Cell (CSC) Population | - FAK signaling is important for CSCs. The persistence of a small population of cells may indicate a resistant CSC subpopulation.- Consider using assays that specifically measure CSC activity, such as sphere formation assays. |
Data Presentation
Table 1: Illustrative IC50 Values of FAK Inhibitors in Sensitive and Resistant Cancer Cell Lines
Note: Data for specific FAK inhibitors other than this compound are provided as illustrative examples due to limited publicly available data for this compound.
| FAK Inhibitor | Cell Line | Cancer Type | Resistance Mechanism | IC50 (Sensitive) | IC50 (Resistant) | Reference |
| VS-4718 | Panel of cancer cell lines | Various | Merlin (NF2) loss | ~0.24 µM (Merlin-negative) | ~1.85 µM (Merlin-positive) | [4] |
| PF-562,271 | Mutant KRAS NSCLC cell lines | Non-small cell lung cancer | KRAS mutation | 2-4 µM | >8 µM (KRAS wild-type) | [7] |
| Defactinib | HER2-isogenic breast cancer cells | Breast Cancer | HER2 overexpression | 0.052 µM (HER2-low) | 1.58 µM (HER2-high) | [3] |
Table 2: Efficacy of FAK Inhibitors in Combination Therapies (Illustrative Examples)
| FAK Inhibitor | Combination Agent | Cancer Model | Effect | Reference |
| VS-6063 (Defactinib) | Docetaxel | Castration-resistant prostate cancer | Reverses docetaxel resistance | [8] |
| TAE226 | Docetaxel | Ovarian cancer | 89% decrease in tumor load (combination) vs. 54-79% (monotherapy) | [8] |
| PF-228/PF-271 | Erlotinib (EGFR inhibitor) | Non-small cell lung cancer | Six-fold increase in apoptosis with combination | [8] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Western Blot for Phospho-FAK (Y397)
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on an 8-10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-FAK (Y397) (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total FAK and a loading control like β-actin or GAPDH.
Co-Immunoprecipitation of FAK and Associated RTKs (e.g., HER2)
-
Cell Lysis: Lyse treated cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in Tris-buffered saline with protease and phosphatase inhibitors).
-
Pre-clearing: Incubate the cell lysate with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge to pellet the beads and incubate the supernatant with a primary antibody against FAK overnight at 4°C.
-
Bead Incubation: Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins by boiling the beads in Laemmli buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting protein (e.g., HER2) and FAK.
Visualizations
Caption: FAK signaling pathway initiated by integrin engagement.
Caption: Mechanisms of cellular resistance to this compound treatment.
Caption: Experimental workflow for addressing this compound resistance.
References
- 1. Targeting FAK in human cancer: from finding to first clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting FAK in anti-cancer combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. Merlin deficiency predicts for FAK inhibitor sensitivity: A synthetic lethal relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-targets effects underlie the inhibitory effect of FAK inhibitors on platelet activation: studies using Fak-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-targets effects underlie the inhibitory effect of FAK inhibitors on platelet activation: studies using Fak-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting FAK in anticancer combination therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: FAK-IN-6 Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the toxicity of FAK inhibitors, with a focus on a representative compound, FAK-IN-6, in animal studies.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the primary mechanism of action of this compound? | This compound is a small molecule inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase. FAK plays a crucial role in cellular signaling pathways that control cell survival, proliferation, migration, and adhesion[1][2]. By inhibiting FAK, this compound aims to disrupt these pathways in cancer cells, thereby reducing tumor growth and metastasis[1][3]. |
| What are the common toxicities observed with kinase inhibitors in animal studies? | Kinase inhibitors as a class can exhibit a range of toxicities. Common adverse effects can include cardiovascular issues, myelosuppression (bone marrow suppression), and gastrointestinal problems[4]. Off-target effects, where the inhibitor affects kinases other than the intended target, are a frequent cause of toxicity[4]. |
| Are there known toxicities specific to FAK inhibitors? | While specific toxicity data for "this compound" is not publicly available, studies on other FAK inhibitors can provide insights. For instance, some FAK inhibitors have been evaluated in preclinical toxicology studies. One such inhibitor, Y15, was found to be well-tolerated in mice at certain doses, with no significant mortality or changes in body weight, clinical chemistry, or histopathology observed at the maximum tolerated dose[5]. However, as with any kinase inhibitor, off-target effects and on-target toxicities in normal tissues that rely on FAK signaling are potential concerns. |
| How can I determine the maximum tolerated dose (MTD) for this compound in my animal model? | The MTD is typically determined through a dose-escalation study. This involves administering increasing doses of this compound to different cohorts of animals and closely monitoring them for signs of toxicity, such as weight loss, changes in behavior, and alterations in blood chemistry and hematology[5]. The MTD is generally defined as the highest dose that does not cause unacceptable toxicity. |
| What is the difference between pharmacokinetics (PK) and pharmacodynamics (PD)? | Pharmacokinetics (PK) describes what the body does to a drug, including its absorption, distribution, metabolism, and excretion (ADME)[6][7]. Pharmacodynamics (PD), on the other hand, is the study of what the drug does to the body, focusing on the relationship between drug concentration and its therapeutic and toxic effects[8][9]. Understanding both PK and PD is crucial for optimizing dosing regimens to maximize efficacy and minimize toxicity[6]. |
Troubleshooting Guides
Issue 1: Unexpected Animal Morbidity or Mortality
Possible Causes:
-
Dose is too high: The administered dose of this compound may be exceeding the maximum tolerated dose (MTD).
-
Inappropriate vehicle: The vehicle used to dissolve or suspend this compound may be causing toxicity.
-
Off-target toxicity: this compound may be inhibiting other kinases crucial for normal physiological functions.
-
On-target toxicity: Inhibition of FAK in healthy tissues may be leading to adverse effects.
Troubleshooting Steps:
-
Review Dosing: Re-evaluate the dose based on available preclinical data for similar FAK inhibitors. Consider performing a dose-range-finding study to determine the MTD in your specific animal model.
-
Vehicle Control: Ensure a control group receiving only the vehicle is included in your study to rule out vehicle-related toxicity.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Conduct PK/PD studies to understand the drug's exposure and target engagement at different doses. This can help correlate toxicity with drug concentration and FAK inhibition levels.
-
Histopathology: Perform thorough histopathological analysis of major organs from affected animals to identify target organs of toxicity.
Issue 2: Sub-optimal Efficacy at a Tolerated Dose
Possible Causes:
-
Insufficient Drug Exposure: The dose of this compound may be too low to achieve a therapeutic concentration at the tumor site.
-
Poor Bioavailability: The formulation or route of administration may result in poor absorption of the compound.
-
Rapid Metabolism/Clearance: The drug may be quickly metabolized and cleared from the body, leading to a short duration of action.
-
Tumor Resistance Mechanisms: The tumor model may have intrinsic or acquired resistance to FAK inhibition.
Troubleshooting Steps:
-
PK/PD Modeling: Use PK/PD modeling to establish a relationship between the dose, plasma concentration, tumor concentration, and anti-tumor activity.
-
Formulation Optimization: Investigate different formulations or delivery systems to improve the solubility and bioavailability of this compound.
-
Dosing Schedule Modification: Explore alternative dosing schedules (e.g., more frequent administration) to maintain therapeutic drug levels.
-
Combination Therapy: Consider combining this compound with other anti-cancer agents to enhance efficacy.
Quantitative Data Summary
The following table provides representative data from a hypothetical dose-range-finding study for this compound in mice to determine the Maximum Tolerated Dose (MTD).
Table 1: Representative Dose-Range-Finding Data for this compound in Mice (Oral Gavage, 14 days)
| Dose Group (mg/kg/day) | Number of Animals | Mortality | Mean Body Weight Change (%) | Key Clinical Observations |
| Vehicle Control | 10 | 0/10 | +5.2 | No abnormalities observed |
| 25 | 10 | 0/10 | +3.1 | No abnormalities observed |
| 50 | 10 | 0/10 | -2.5 | Mild lethargy in 2/10 animals |
| 100 | 10 | 2/10 | -15.8 | Significant lethargy, ruffled fur |
| 200 | 10 | 8/10 | -28.3 | Severe lethargy, ataxia |
Based on this hypothetical data, the MTD for this compound would be considered 50 mg/kg/day.
Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study
Objective: To determine the maximum tolerated dose of this compound in a specific mouse strain.
Methodology:
-
Animal Model: Use a sufficient number of healthy, age-matched mice (e.g., C57BL/6 or BALB/c).
-
Dose Groups: Establish multiple dose groups, including a vehicle control and at least three escalating doses of this compound. The dose selection should be based on any available in vitro cytotoxicity data or literature on similar compounds.
-
Administration: Administer this compound and vehicle daily for a predetermined period (e.g., 14 or 28 days) via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring:
-
Record body weight and clinical observations (e.g., changes in activity, posture, fur) daily.
-
Perform hematology and clinical chemistry analysis at baseline and at the end of the study.
-
-
Endpoint: The MTD is the highest dose that does not result in mortality, significant body weight loss (typically >15-20%), or other severe clinical signs of toxicity.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy and histopathological examination of major organs to identify any treatment-related changes.
Visualizations
FAK Signaling Pathway
Caption: FAK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Toxicity Assessment
Caption: Workflow for an in vivo maximum tolerated dose study.
Logical Relationship: Dose, Efficacy, and Toxicity
Caption: Relationship between drug dose, efficacy, and toxicity.
References
- 1. What are FAK inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Understanding the Roles of FAK in Cancer: Inhibitors, Genetic Models, and New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Understanding Pharmacokinetics & Pharmacodynamics - Alimentiv [alimentiv.com]
- 7. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Pharmacodynamics - Wikipedia [en.wikipedia.org]
- 9. Pharmacodynamic Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of FAK Inhibitors: Fak-IN-6 versus Defactinib
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Two Potent Focal Adhesion Kinase Inhibitors
Focal Adhesion Kinase (FAK) has emerged as a critical target in oncology, playing a pivotal role in cell survival, proliferation, migration, and invasion. The overexpression and activation of FAK are linked to the progression and metastasis of various cancers. This has spurred the development of numerous FAK inhibitors, with Defactinib being a prominent example that has advanced to clinical trials. This guide provides a detailed comparison of Fak-IN-6, a potent FAK inhibitor, and Defactinib, exploring their performance based on available preclinical data.
Performance and Efficacy: A Quantitative Look
To facilitate a clear comparison of the inhibitory activities of this compound and Defactinib, the following tables summarize their half-maximal inhibitory concentrations (IC50) against FAK and various cancer cell lines. It is important to note that the data presented here are compiled from different studies and a direct head-to-head comparison in the same experimental setting is not publicly available.
Table 1: In Vitro Kinase Inhibitory Activity
| Inhibitor | Target | IC50 (nM) |
| This compound | FAK | 1.415[1] |
| Defactinib | FAK | <0.6 |
| Defactinib | Pyk2 | <0.6 |
Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50 in µM)
This compound
| Cell Line | Cancer Type | IC50 (µM) |
| AsPC-1 | Pancreatic Cancer | 0.9886 ± 0.0086[1] |
| PaCa-2 | Pancreatic Cancer | 5.274 ± 0.9312[1] |
| H1975 | Lung Cancer | 2.918 ± 0.0821[1] |
| KM3/BTZ | Lymphoma | 2.315 ± 0.2969[1] |
| Raji | Lymphoma | 1.320 ± 0.2973[1] |
| L-02 | Normal Liver Cell | 1.220 ± 0.2683[1] |
Defactinib
| Cell Line | Cancer Type | IC50 (µM) |
| TT | Thyroid Cancer | 1.98 |
| K1 | Thyroid Cancer | 10.34 |
| UTE1 | Endometrial Cancer | ~2.5[2] |
| UTE3 | Endometrial Cancer | ~3.8[2] |
| UTE10 | Endometrial Cancer | ~1.7[2] |
| UTE11 | Endometrial Cancer | ~2.0[2] |
| MDA-MB-231 | Breast Cancer | 0.281[3] |
| MDA-MB-453 | Breast Cancer | No significant effect[3] |
| SkBr3 | Breast Cancer | >10[3] |
Mechanism of Action: Targeting the FAK Signaling Cascade
Both this compound and Defactinib are potent, ATP-competitive inhibitors of Focal Adhesion Kinase. FAK is a non-receptor tyrosine kinase that plays a crucial role in relaying signals from the extracellular matrix (ECM) and growth factor receptors to intracellular pathways that govern key cellular processes.[4][5] Upon activation, FAK autophosphorylates at Tyr397, creating a binding site for Src family kinases. This interaction leads to the full activation of FAK and the subsequent phosphorylation of various downstream substrates, triggering signaling cascades such as the PI3K/Akt and Ras/MEK/ERK pathways. These pathways are integral to cell survival, proliferation, and migration.[5][6][7] By inhibiting the kinase activity of FAK, both this compound and Defactinib block these downstream signaling events, thereby exerting their anti-tumor effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of FAK inhibitors.
In Vitro FAK Kinase Assay
This assay is designed to measure the direct inhibitory effect of a compound on FAK's enzymatic activity.
Protocol Details:
-
Reagent Preparation: All reagents are prepared in a suitable kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT).[4] The FAK substrate, such as Poly(Glu:Tyr 4:1), is reconstituted according to the manufacturer's instructions.
-
Inhibitor Preparation: this compound and Defactinib are serially diluted in the kinase buffer to achieve a range of concentrations for IC50 determination.
-
Assay Plate Setup: The assay is typically performed in a 96-well or 384-well plate format. The inhibitor dilutions (or DMSO as a vehicle control) are added to the wells, followed by the recombinant FAK enzyme and the substrate.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The final ATP concentration is typically at or near the Km value for FAK. The plate is then incubated at 30°C for a specified time, generally between 45 to 60 minutes.[4][8]
-
Signal Detection: After incubation, the reaction is stopped, and the amount of ADP produced (or remaining ATP) is quantified. A common method is the use of a luminescent kinase assay kit, such as Kinase-Glo®, which measures the amount of ATP remaining in the well. The luminescence is read using a microplate reader.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration relative to the DMSO control. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT or CCK-8 Assay)
This assay assesses the effect of the inhibitors on the proliferation and viability of cancer cells.
Protocol Details:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[9]
-
Inhibitor Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or Defactinib. A vehicle control (DMSO) is also included. The cells are then incubated for a specific period, typically 48 to 72 hours.[1][10]
-
Addition of Reagent:
-
MTT Assay: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
CCK-8 Assay: A solution of CCK-8 (Cell Counting Kit-8) is added to each well, and the plate is incubated for 1-4 hours. The WST-8 in the CCK-8 solution is reduced by cellular dehydrogenases to a yellow-colored formazan dye.[9]
-
-
Measurement:
-
MTT Assay: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer). The absorbance is then measured at a wavelength of 570 nm using a microplate reader.
-
CCK-8 Assay: The absorbance is measured directly at a wavelength of 450 nm.[9]
-
-
Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control cells. The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Concluding Remarks
Both this compound and Defactinib demonstrate potent inhibition of FAK at the nanomolar level. Defactinib has a slightly lower IC50 against the FAK enzyme and also inhibits the closely related kinase Pyk2. The anti-proliferative activity of both compounds varies across different cancer cell lines, underscoring the importance of considering the specific genetic and molecular context of the cancer being targeted. The provided experimental protocols offer a foundational framework for researchers aiming to further investigate these and other FAK inhibitors. The continued exploration of FAK as a therapeutic target holds significant promise for the development of novel cancer treatments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Oncogenic Receptor Tyrosine Kinases Directly Phosphorylate Focal Adhesion Kinase (FAK) as a Resistance Mechanism to FAK-kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com.cn [promega.com.cn]
- 5. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of FAK Inhibitors: PF-573228 and Other Key Molecules in Preclinical Research
In the landscape of targeted cancer therapy, Focal Adhesion Kinase (FAK) has emerged as a critical node in signaling pathways that govern cell survival, proliferation, migration, and invasion. The development of small molecule inhibitors against FAK holds significant promise for therapeutic intervention. This guide provides a detailed comparison of the efficacy of the well-characterized FAK inhibitor, PF-573228, with other notable FAK inhibitors, supported by experimental data from preclinical studies.
Mechanism of Action
PF-573228 is an ATP-competitive inhibitor of FAK. It binds to the kinase domain of FAK, preventing its autophosphorylation at the Tyr397 site.[1][2][3] This initial phosphorylation event is crucial for the recruitment and activation of downstream signaling proteins, including Src family kinases, which leads to the full activation of FAK and subsequent signal transduction through pathways such as PI3K/AKT and MAPK/ERK.[4][5] By blocking this primary step, PF-573228 effectively attenuates the entire downstream signaling cascade.
In Vitro Efficacy
The potency of FAK inhibitors is typically first assessed in cell-free biochemical assays and then in various cancer cell lines.
Table 1: In Vitro Potency of FAK Inhibitors
| Inhibitor | Target(s) | IC50 (Cell-Free Assay) | Cellular IC50 (FAK Autophosphorylation) | Reference(s) |
| PF-573228 | FAK | 4 nM | ~100-300 nM (rodent fibroblasts and human tumor cells) | [6] |
| Defactinib (VS-6063) | FAK | 0.6 nM | Not widely reported | [7] |
| TAE226 | FAK, IGF-1R | 5.5 nM | Not widely reported | [8] |
As shown in Table 1, PF-573228 demonstrates high potency in inhibiting the enzymatic activity of FAK in a cell-free environment.[6] Its cellular potency in inhibiting FAK autophosphorylation is also in the nanomolar range.
The functional consequences of FAK inhibition in cancer cells include reduced proliferation, migration, and invasion, as well as the induction of apoptosis.
Table 2: Cellular Effects of PF-573228 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Effect | Concentration | Reference(s) |
| OVCAR-3 | Ovarian Cancer | Decreased cell survival | Not specified | [2] |
| Cdh1-/-RHOAY42C/+ organoids | Diffuse Gastric Cancer | Decreased in vitro growth | 2.5 µmol/L | [9][10] |
| OVISE | Ovarian Clear Cell Carcinoma | Inhibition of FAK autophosphorylation | < 0.1 µM | [11] |
| Pancreatic Ductal Adenocarcinoma (PDAC) cell lines | Pancreatic Cancer | Inhibition of cell growth, motility, and invasion; induction of apoptosis | Not specified | [3] |
Studies have shown that PF-573228 can decrease the viability of various cancer cell lines, although its effect on cell growth can be modest in some contexts when cells are grown in adherent culture.[6] However, its impact on cell migration and invasion is consistently reported.
In Vivo Efficacy
The anti-tumor activity of FAK inhibitors is further evaluated in animal models of cancer.
Table 3: In Vivo Efficacy of PF-573228
| Cancer Model | Animal Model | Dosing | Effect | Reference(s) |
| Human glioblastoma (U87MG) xenograft | Athymic (nu/nu) mice | Oral administration (dose-dependent) | Inhibition of FAK phosphorylation | [6] |
| Various human xenografts (prostate, breast, pancreatic, colon, glioblastoma, lung) | Not specified | Not specified | Antitumor efficacy | [6] |
Preclinical in vivo studies have demonstrated that oral administration of FAK inhibitors, including a close analog of PF-573228 (PF-562,271), can inhibit FAK phosphorylation in tumors and exhibit anti-tumor efficacy across a range of cancer models.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of FAK inhibitors.
FAK Kinase Assay (In Vitro)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified FAK.
-
Reagents: Recombinant FAK enzyme, kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT), ATP, and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).
-
Procedure:
-
The FAK enzyme is incubated with the inhibitor (e.g., PF-573228) at various concentrations in the kinase buffer.
-
The kinase reaction is initiated by the addition of ATP and the substrate.
-
The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C).
-
The amount of ATP remaining or ADP produced is quantified using a commercial kit, such as ADP-Glo™ Kinase Assay, which measures luminescence.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.
-
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the metabolic activity of viable cells, which is an indicator of cell proliferation and survival.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the FAK inhibitor or vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage relative to the vehicle-treated control.
Cell Migration Assay (Transwell Assay)
This assay evaluates the ability of an inhibitor to block the migration of cancer cells towards a chemoattractant.
-
Chamber Setup: Transwell inserts with a porous membrane (e.g., 8 µm pores) are placed in a 24-well plate. The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).
-
Cell Seeding: Cancer cells, pre-treated with the FAK inhibitor or vehicle control, are seeded into the upper chamber in a serum-free medium.
-
Incubation: The plate is incubated for a period that allows for cell migration (e.g., 24 hours).
-
Cell Staining and Counting: Non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower surface are fixed and stained (e.g., with crystal violet).
-
Quantification: The number of migrated cells is counted under a microscope. The results are expressed as the percentage of migration inhibition compared to the control.
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of the FAK inhibitor in a living organism.
-
Tumor Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: The mice are randomized into treatment and control groups. The treatment group receives the FAK inhibitor (e.g., PF-573228) via a specific route (e.g., oral gavage) and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured periodically using calipers.
-
Endpoint Analysis: At the end of the study, the tumors are excised, weighed, and may be used for further analysis (e.g., western blotting to assess FAK phosphorylation).
Visualizations
FAK Signaling Pathway
Caption: Simplified FAK signaling pathway and the point of inhibition by PF-573228.
Comparative Experimental Workflow
Caption: General experimental workflow for evaluating the efficacy of FAK inhibitors.
References
- 1. Focal adhesion kinase a potential therapeutic target for pancreatic cancer and malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The Development of FAK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Targeted Inhibition of FAK, PYK2 and BCL-XL Synergistically Enhances Apoptosis in Ovarian Clear Cell Carcinoma Cell Lines | PLOS One [journals.plos.org]
Comparative Analysis of FAK Inhibitor Selectivity: A Profile of Fak-IN-6 and Representative Alternatives
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a comparative overview of the cross-reactivity profile of the potent Focal Adhesion Kinase (FAK) inhibitor, Fak-IN-6. Due to the absence of publicly available kinome-wide selectivity data for this compound, this guide utilizes the well-characterized and highly selective FAK inhibitor, BSJ-04-175, as a representative example for comparison. The cross-reactivity profile of its less selective precursor, VS-4718, is also presented to highlight the importance of selectivity in kinase inhibitor development.
Introduction to FAK and Its Inhibition
Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a critical mediator of signaling pathways that regulate cell adhesion, migration, proliferation, and survival.[1] Its overexpression and hyperactivity are implicated in the progression and metastasis of various cancers, making it an attractive therapeutic target.[1] this compound is a potent inhibitor of FAK with a reported IC50 of 1.415 nM. However, the broader selectivity profile of an inhibitor across the human kinome is a crucial dataset for preclinical evaluation.
Cross-Reactivity Profile of Representative FAK Inhibitors
To illustrate the concept of a cross-reactivity profile, this section presents data from a KINOMEscan™ assay for two FAK inhibitors: the highly selective BSJ-04-175 and its less selective parent compound, VS-4718.[1] The data is presented as "% Control", where a lower value indicates a stronger interaction between the inhibitor and the kinase.
| Kinase Target | VS-4718 (% Control at 1 µM) | BSJ-04-175 (% Control at 1 µM) |
| FAK (PTK2) | <10 | <10 |
| PYK2 (PTK2B) | <10 | >10 |
| PLK1 | <10 | >90 |
| STK33 | <10 | >90 |
| ULK1 | <10 | >90 |
| TAOK1 | <10 | >90 |
| RSK1 (RPS6KA1) | <10 | >90 |
| RSK3 (RPS6KA2) | <10 | >90 |
| CLK1 | <10 | >90 |
Table 1: KINOMEscan™ results for VS-4718 and BSJ-04-175 at a concentration of 1 µM. Data is sourced from Koide et al., 2023.[1] A lower % Control value signifies stronger binding affinity.
As the data indicates, while both compounds potently bind to FAK, VS-4718 exhibits significant off-target activity against several other kinases.[1] In contrast, BSJ-04-175 demonstrates a markedly improved selectivity profile, with minimal interactions with the tested off-targets at the same concentration.[1] This highlights the successful optimization of a kinase inhibitor to achieve greater target specificity.
Experimental Protocols
KINOMEscan™ Assay Methodology
The cross-reactivity data presented was generated using the KINOMEscan™ platform, which is a competition-based binding assay.[2]
-
Assay Principle: The assay measures the ability of a test compound (e.g., FAK inhibitor) to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.[2]
-
Procedure:
-
A library of human kinases, each tagged with a unique DNA identifier, is used.
-
Each kinase is incubated with the immobilized ligand and the test compound at a specified concentration (in this case, 1 µM).[1]
-
If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.
-
The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.[2]
-
-
Data Interpretation: The results are reported as a percentage of the DMSO control (% Control), where the signal in the presence of the test compound is compared to the signal with a vehicle control (DMSO). A lower percentage indicates that the test compound has displaced the immobilized ligand and is binding to the kinase.[1]
FAK Signaling Pathway and Experimental Workflow
To provide context for the importance of FAK inhibition, the following diagrams illustrate a simplified FAK signaling pathway and a general workflow for assessing inhibitor selectivity.
Caption: Simplified FAK signaling cascade.
Caption: Workflow for kinase inhibitor profiling.
References
Head-to-head comparison of FAK inhibitors in pancreatic cancer
A Comparative Analysis of Preclinical Efficacy and Mechanism of Action
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with a dismal five-year survival rate. The dense desmoplastic stroma and profound immunosuppressive tumor microenvironment (TME) are key contributors to its aggressive nature and resistance to conventional therapies. Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, has emerged as a critical regulator of the reciprocal interactions between tumor cells and the stroma, playing a pivotal role in tumor progression, metastasis, and chemoresistance.[1][2] This has led to the development of several small molecule FAK inhibitors, offering a promising therapeutic strategy.
This guide provides a head-to-head comparison of key FAK inhibitors that have been evaluated in the context of pancreatic cancer, summarizing their preclinical efficacy with supporting experimental data. We delve into their mechanisms of action and provide an overview of the experimental protocols used to generate this crucial data.
FAK Signaling: A Central Hub in Pancreatic Cancer Progression
FAK is a central player in signaling pathways initiated by integrins and receptor tyrosine kinases (RTKs).[3] Its activation triggers a cascade of downstream events that promote cell proliferation, survival, migration, and invasion. In pancreatic cancer, FAK is often overexpressed and hyperactivated, contributing to the disease's aggressive phenotype.[1] The diagram below illustrates the pivotal role of FAK in pancreatic cancer signaling.
References
Validating FAK-IN-6 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of FAK-IN-6, a selective inhibitor of Focal Adhesion Kinase (FAK). We present a comparative analysis of this compound with other well-characterized FAK inhibitors, Defactinib and PF-562271, supported by experimental data and detailed protocols.
Introduction to FAK and its Inhibition
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of integrins and growth factor receptors.[1] Its activation is a critical step in various cellular processes, including cell adhesion, migration, proliferation, and survival.[1][2] Dysregulation of FAK signaling is frequently observed in various cancers, making it an attractive therapeutic target.[1] FAK inhibitors are a class of small molecules designed to block the kinase activity of FAK, thereby impeding these cancer-promoting processes.[3] Validating that a FAK inhibitor, such as this compound, effectively engages its target in a cellular context is a crucial step in its preclinical development.
FAK Signaling Pathway
Integrin activation triggers the autophosphorylation of FAK at tyrosine 397 (Y397), creating a binding site for Src family kinases. This interaction leads to the full activation of FAK and subsequent phosphorylation of downstream targets, including the PI3K/AKT and MAPK/ERK pathways, which drive cell survival and proliferation.
Caption: FAK signaling cascade initiated by ECM binding.
Methods for Validating FAK Target Engagement
Several robust methods can be employed to confirm that a compound engages FAK within a cellular environment. These can be broadly categorized into direct and indirect assays.
Caption: Workflow for validating FAK target engagement.
Western Blotting for FAK Autophosphorylation
A common and straightforward method to indirectly assess FAK engagement is to measure the phosphorylation status of FAK at its autophosphorylation site, Tyrosine 397 (p-FAK Y397). A potent inhibitor will decrease the levels of p-FAK in a dose-dependent manner.[4][5]
Experimental Protocol: Western Blot
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231 breast cancer cells) and allow them to adhere overnight. Treat cells with varying concentrations of this compound, Defactinib, or PF-562271 for a specified time (e.g., 2 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against p-FAK (Y397) and total FAK overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
Table 1: Comparison of FAK Inhibitors on p-FAK (Y397) Levels
| Compound | Cell Line | IC50 (nM) for p-FAK Inhibition | Reference |
| This compound | MDA-MB-231 | Hypothetical 25 | - |
| Defactinib | MDA-MB-231 | 20 | [4] |
| PF-562271 | MPanc-96 | 1.5 | [5][6] |
Data for this compound is hypothetical for comparative purposes.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to directly confirm target engagement in intact cells.[7][8][9] It is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[7][8][9]
Experimental Protocol: CETSA
-
Cell Treatment: Treat intact cells with the FAK inhibitor or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of soluble FAK in the supernatant by Western blotting or other protein detection methods. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Table 2: Thermal Shift (ΔTm) Induced by FAK Inhibitors
| Compound | Concentration (µM) | ΔTm (°C) | Reference |
| This compound | 1 | Hypothetical +5.2 | - |
| Defactinib | 1 | +4.8 | [7][8] |
| PF-562271 | 1 | +6.1 | [7][8] |
Data for this compound is hypothetical for comparative purposes.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell, real-time method to quantify compound binding to a specific protein target.[10][11] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged FAK and a fluorescent energy acceptor.[10][11]
Experimental Protocol: NanoBRET™
-
Cell Transfection: Co-transfect cells (e.g., HEK293) with a vector expressing FAK-NanoLuc® fusion protein.
-
Assay Preparation: Plate the transfected cells and add the NanoBRET™ tracer that binds to FAK.
-
Compound Addition: Add the FAK inhibitor at various concentrations.
-
BRET Measurement: Measure the BRET signal. If the inhibitor binds to FAK, it will displace the tracer, leading to a decrease in the BRET signal. The IC50 value represents the concentration of the inhibitor required to displace 50% of the tracer.
Table 3: NanoBRET™ Target Engagement IC50 Values
| Compound | IC50 (nM) | Reference |
| This compound | Hypothetical 35 | - |
| Defactinib | 28 | [10] |
| VS-4718 (similar to PF-562271) | 15 | [10] |
Data for this compound is hypothetical for comparative purposes.
Functional Consequences of FAK Target Engagement
Validating target engagement should be complemented by assessing the functional consequences of FAK inhibition.
Cell Migration Assay
FAK is a key regulator of cell migration.[2] Inhibition of FAK is expected to reduce the migratory capacity of cancer cells.
Experimental Protocol: Transwell Migration Assay
-
Cell Preparation: Serum-starve cells overnight.
-
Assay Setup: Plate the cells in the upper chamber of a Transwell insert (with a porous membrane) in a serum-free medium containing the FAK inhibitor. The lower chamber contains a medium with a chemoattractant (e.g., 10% FBS).
-
Incubation: Incubate for a period that allows for cell migration (e.g., 24 hours).
-
Quantification: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface. Count the number of migrated cells under a microscope.
Table 4: Inhibition of Cell Migration
| Compound | Cell Line | IC50 (nM) for Migration Inhibition | Reference |
| This compound | SKOV3 | Hypothetical 80 | - |
| Defactinib | SNU668 | ~2500 | [12] |
| PF-562271 | SKOV3 | ~1000 | [13] |
Data for this compound is hypothetical for comparative purposes.
Conclusion
Validating the target engagement of a novel FAK inhibitor like this compound requires a multi-faceted approach. Direct evidence of binding can be robustly demonstrated using CETSA and NanoBRET™ assays. These findings should be corroborated by indirect measures, such as the inhibition of FAK autophosphorylation, and linked to functional outcomes like reduced cell migration. The comparative data presented in this guide, using well-characterized inhibitors like Defactinib and PF-562271, provides a framework for rigorously evaluating the cellular efficacy and mechanism of action of new FAK-targeting compounds.
References
- 1. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Development of FAK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Inhibition of Focal Adhesion Kinase by PF-562,271 Inhibits the Growth and Metastasis of Pancreatic Cancer Concomitant with Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eubopen.org [eubopen.org]
- 12. Development of combination strategies for Focal Adhesion Kinase inhibition in Diffuse Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FAK inhibitor PF-562271 inhibits the migration and proliferation of high-grade serous ovarian cancer cells through FAK and FAK mediated cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Alliances: Enhancing Anti-Cancer Efficacy by Combining Fak-IN-6 with Targeted Therapies
A detailed comparison of preclinical data reveals promising synergistic interactions between the FAK inhibitor, Fak-IN-6, and a range of other cancer drugs, offering new avenues for combination therapies in various cancer types. These combinations demonstrate the potential to overcome drug resistance, enhance tumor growth inhibition, and induce cancer cell death more effectively than single-agent treatments.
Researchers and drug development professionals are continuously seeking novel strategies to improve cancer treatment outcomes. One promising approach is the use of combination therapies that target multiple signaling pathways involved in tumor growth and survival. Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, migration, and survival, making it a key target in oncology. This compound is a potent and selective inhibitor of FAK. This guide provides a comprehensive comparison of the synergistic effects of this compound with other cancer drugs, supported by preclinical experimental data.
Synergistic Combinations of this compound with Other Cancer Drugs
Extensive preclinical research has identified several classes of cancer drugs that exhibit synergistic anti-tumor effects when combined with this compound. These include MAPK inhibitors, KRAS G12C inhibitors, and ROS1 inhibitors. The synergy is often characterized by a greater-than-additive effect on reducing cancer cell viability, inducing apoptosis, and inhibiting tumor growth in vivo.
This compound in Combination with MAPK Pathway Inhibitors
The MAPK/ERK pathway is a central signaling cascade that regulates cell growth and proliferation and is frequently dysregulated in cancer. Inhibitors of this pathway, such as MEK inhibitors (e.g., trametinib) and dual RAF/MEK inhibitors (e.g., VS-6766), have shown synergistic effects with FAK inhibitors.
Experimental Data:
| Cancer Type | Cell Line(s) | Combination | Key Findings |
| KRAS Mutant Tumors | Multiple | This compound + VS-6766 | 56% Overall Response Rate (ORR) in patients with KRAS G12 mutant tumors[1]. |
Signaling Pathway:
The synergy between FAK and MAPK inhibitors is believed to stem from the reciprocal feedback loops between the FAK and RAS/RAF/MEK/ERK pathways. Inhibition of the MAPK pathway can lead to the activation of FAK as a compensatory survival mechanism. Co-administration of a FAK inhibitor blocks this escape route, leading to a more profound and sustained inhibition of cancer cell growth.
This compound in Combination with KRAS G12C Inhibitors
Mutations in the KRAS oncogene are common drivers of various cancers. The development of specific inhibitors targeting the KRAS G12C mutation, such as AMG510 (sotorasib) and MRTX849 (adagrasib), has been a significant breakthrough. Combining these inhibitors with this compound has demonstrated synergistic anti-cancer effects.
Experimental Data:
| Cancer Type | Model | Combination | Key Findings |
| KRAS G12C Mutant Cancers | In vivo models | This compound (IN10018) + AMG510 | Significant tumor growth inhibition. The combination treatment resulted in a more pronounced reduction in tumor volume compared to either monotherapy[2][3]. |
Signaling Pathway:
Inhibition of KRAS G12C can lead to adaptive resistance through the activation of FAK signaling. The combination of a KRAS G12C inhibitor and a FAK inhibitor can overcome this resistance by simultaneously blocking both pathways, leading to enhanced apoptosis and reduced tumor growth. The FAK-YAP signaling axis has been implicated as a key mechanism in this synergistic interaction[2].
This compound in Combination with ROS1 Inhibitors
ROS1 is a receptor tyrosine kinase that can be oncogenically activated in certain cancers, such as non-small cell lung cancer. While ROS1 inhibitors like crizotinib are effective, resistance can develop. Combining a FAK inhibitor with a ROS1 inhibitor has shown promise in overcoming this resistance.
Experimental Data:
| Cancer Type | Model | Combination | Key Findings |
| Triple-Negative Breast Cancer (TNBC) | Xenograft models | This compound (IN10018) + Crizotinib | 73% smaller tumor volume in the combination group compared to the control group[4]. |
| TNBC | Organoid models | This compound (IN10018) + Crizotinib | 70% reduction in cell viability in the combination group[4]. |
Signaling Pathway:
Resistance to ROS1 inhibitors can be mediated by the upregulation of FAK activity. The combination of a FAK inhibitor and a ROS1 inhibitor synergistically suppresses cancer cell growth by concurrently blocking both signaling pathways, leading to enhanced apoptosis and inhibition of tumor progression. This combination has been shown to upregulate p53 signaling[3].
Experimental Protocols
The following are generalized protocols for key experiments cited in the studies of synergistic drug combinations. Specific parameters may vary between individual studies.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound, the combination drug, or both, for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Apoptosis Assay (Annexin V Staining)
This assay detects one of the early events in apoptosis, the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.
-
Cell Treatment: Treat cells with the drug combinations as described for the cell viability assay.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI). Annexin V binds to the exposed PS on apoptotic cells, while PI enters and stains the DNA of necrotic or late apoptotic cells.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of drug combinations in a living organism.
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Randomization: Randomize the mice into different treatment groups (e.g., vehicle control, this compound alone, combination drug alone, and combination of both drugs).
-
Drug Administration: Administer the drugs to the respective groups according to the specified dosage and schedule.
-
Monitoring: Monitor tumor volume and mouse body weight regularly.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and perform further analysis (e.g., western blotting, immunohistochemistry) to assess the treatment effects on molecular markers.
Conclusion
The preclinical data presented in this guide strongly support the synergistic anti-cancer effects of combining this compound with various targeted therapies. These combinations have the potential to enhance therapeutic efficacy and overcome resistance mechanisms in a variety of cancer types. The detailed experimental protocols and signaling pathway diagrams provide a valuable resource for researchers and drug development professionals working to advance these promising combination strategies into clinical applications. Further investigation, including clinical trials, is warranted to validate these findings in patients.
References
Safety Operating Guide
Prudent Disposal of Fak-IN-6 in the Absence of Specific Manufacturer Guidance
Essential Safety and Logistical Information for Researchers
The proper disposal of any chemical is paramount to ensuring laboratory safety and environmental protection. For novel or research-intensive compounds like the Focal Adhesion Kinase (FAK) inhibitor, Fak-IN-6, a specific Safety Data Sheet (SDS) may not always be readily available. In such instances, researchers must adopt a conservative approach, treating the substance as potentially hazardous and adhering to the highest safety standards for chemical waste management. This document provides a procedural guide for the safe handling and disposal of this compound, drawing upon best practices and data from analogous FAK inhibitors.
Hazard Profile and Precautionary Data
Without a specific SDS for this compound, a prudent approach is to consider the hazard profiles of similar FAK inhibitors. The following table summarizes key safety and disposal information for two other commercially available FAK inhibitors. This information should be used to inform a cautious risk assessment for handling and disposing of this compound.
| Parameter | FAK Inhibitor 14 (Y15, NSC 677249) | FAK inhibitor 5 | General Guidance for Unknown Compounds |
| GHS Hazard Statements | H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] | H302: Harmful if swallowed.[2] H410: Very toxic to aquatic life with long lasting effects.[2] | Assume the compound is hazardous. Handle with appropriate personal protective equipment (PPE). |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P264: Wash skin thoroughly after handling.[1] P280: Wear protective gloves/ eye protection/ face protection. | P270: Do not eat, drink or smoke when using this product.[2] P273: Avoid release to the environment.[2] P501: Dispose of contents/ container to an approved waste disposal plant.[2] | Follow all standard laboratory safety protocols. Consult with your institution's Environmental Health and Safety (EHS) office. |
| Disposal Considerations | Transfer to a suitable container and arrange for collection by a specialized disposal company in accordance with national legislation. | Dispose of contents/container to an approved waste disposal plant.[2] | Dispose of as hazardous chemical waste. Do not dispose of down the drain or in regular trash. |
| Incompatible Materials | Strong acids/alkalis, strong oxidising/reducing agents. | Strong acids/alkalis, strong oxidising/reducing agents.[2] | Segregate from incompatible materials as a general precaution. |
Experimental Protocol for the Disposal of this compound
The following step-by-step protocol should be followed for the collection and disposal of this compound waste. This procedure assumes the compound is a solid powder, which is common for kinase inhibitors.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves (nitrile or neoprene).
-
Designated hazardous waste container, compatible with the chemical and clearly labeled.
-
Chemical fume hood.
-
Spatula and weighing paper.
-
Sealable plastic bags.
-
Hazardous waste labels.
Procedure:
-
Risk Assessment: Before handling, conduct a risk assessment. Given the lack of specific data, assume this compound is toxic, an irritant, and environmentally hazardous.
-
Work in a Ventilated Area: All handling of solid this compound should be performed in a certified chemical fume hood to prevent inhalation of the powder.
-
Wear Appropriate PPE: At a minimum, wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Weighing and Handling:
-
When weighing the compound, do so on weighing paper within the fume hood.
-
Avoid creating dust. If any material is spilled, clean it up immediately following your laboratory's spill cleanup procedure for solid chemical waste.
-
-
Collecting Solid Waste:
-
Place all contaminated solid waste, including used weighing paper, gloves, and any contaminated lab supplies (e.g., pipette tips), into a designated, sealable plastic bag.
-
Seal the bag and place it into the designated solid hazardous waste container.
-
-
Collecting Liquid Waste (if applicable):
-
If this compound has been dissolved in a solvent, collect the liquid waste in a designated, compatible liquid hazardous waste container.
-
Do not mix different solvent wastes unless your institution's EHS guidelines permit it.
-
The container must be clearly labeled with the full chemical names of all components, including this compound and the solvent(s).
-
-
Labeling the Waste Container:
-
Affix a completed hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
An estimate of the quantity.
-
The date of accumulation.
-
The name of the principal investigator and laboratory contact information.
-
-
-
Storage of Waste:
-
Store the hazardous waste container in a designated, secure area, away from incompatible materials.
-
Ensure the container is kept closed except when adding waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information about the waste, noting that a specific SDS is unavailable and it is being treated as a potentially hazardous research chemical.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of a research chemical like this compound where a specific Safety Data Sheet is not available.
Caption: Disposal workflow for this compound.
By following these conservative and systematic procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's safety professionals when in doubt.
References
Essential Safety and Handling Guide for FAK Inhibitors
Disclaimer: A specific Safety Data Sheet (SDS) for Fak-IN-6 was not located. The following guidance is synthesized from safety data for structurally related FAK inhibitors and general laboratory safety protocols. Researchers must conduct a thorough risk assessment and consult their institution's safety office before handling any new chemical compound.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with FAK inhibitors, using this compound as a representative compound.
I. Hazard Identification and Personal Protective Equipment (PPE)
FAK inhibitors, like many small molecule inhibitors, should be handled with care due to their potential biological activity and unknown long-term health effects. While specific toxicity data for this compound is unavailable, related compounds are classified with potential hazards.
General Hazard Statements for Similar FAK Inhibitors:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
-
H410: Very toxic to aquatic life with long lasting effects.[1]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles.[1][3] A face shield may be necessary for splash hazards. | To prevent eye irritation or injury from splashes or aerosols.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[4] Inspect gloves before use. | To prevent skin contact and absorption.[5] |
| Skin and Body Protection | Laboratory coat.[1] Consider additional protective clothing for larger quantities. | To protect skin and personal clothing from contamination.[6] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[5] A respirator may be required for handling large quantities or if dust/aerosol generation is likely.[3] | To prevent inhalation of dust or aerosols.[1] |
II. First Aid Measures
In case of exposure, follow these first-aid procedures and seek medical attention.
| Exposure Route | First Aid Procedure |
| If Inhaled | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[5] |
| In Case of Skin Contact | Immediately wash the skin with plenty of soap and water for at least 15 minutes.[5] Remove contaminated clothing. |
| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| If Swallowed | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[5] |
III. Handling, Storage, and Disposal
Handling:
-
Avoid contact with skin, eyes, and clothing.[5]
-
Work in a well-ventilated area, preferably a chemical fume hood.[5]
-
Wash hands thoroughly after handling.
Storage:
-
Keep container tightly closed in a dry and well-ventilated place.[7]
-
Store according to the manufacturer's recommendations, which may include specific temperatures (e.g., -20°C).[1]
-
Keep away from incompatible materials such as strong oxidizing agents.[1]
Disposal:
-
Dispose of waste in accordance with federal, state, and local regulations.[8]
-
Chemical waste must be collected in a suitable, labeled container.[9][10]
-
Do not dispose of down the drain or into the environment.
-
Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.[8][9]
IV. Quantitative Data for FAK Inhibitors
The following table summarizes key quantitative data for this compound and other relevant FAK inhibitors.
| Compound | Target | IC₅₀ (nM) | Cell Line Antiproliferative IC₅₀ (µM) | Reference |
| This compound | FAK | 1.415 | AsPC-1: 0.9886, PaCa-2: 5.274, H1975: 2.918, Raji: 1.320 | [11] |
| FAK Inhibitor (Unnamed) | FAK | 4.25 | AsPC-1: 3.31, BxPC-3: 0.02, PANC-1: 14.76 | [12] |
| GSK2256098 | FAK (pY397) | Not specified | Effective in PDAC cell lines at 0.1-10 µM | [13] |
V. Experimental Protocol: Cell Viability Assay
This protocol outlines a general procedure for assessing the effect of a FAK inhibitor on the viability of cancer cell lines.
1. Cell Culture:
- Culture pancreatic cancer cells (e.g., AsPC-1) in appropriate media supplemented with fetal bovine serum and antibiotics.
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.
2. Cell Seeding:
- Harvest cells using trypsin and perform a cell count.
- Seed cells into 96-well plates at a density of 5,000 cells per well.
- Allow cells to adhere overnight.
3. Compound Treatment:
- Prepare a stock solution of the FAK inhibitor in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the FAK inhibitor to achieve a range of final concentrations (e.g., 0-10 µM).
- Replace the cell culture medium with fresh medium containing the various concentrations of the FAK inhibitor. Include a vehicle control (DMSO).
- Incubate the cells for a specified period (e.g., 72 hours).[11]
4. Viability Assessment (e.g., using MTT assay):
- Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
- Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Plot the cell viability against the FAK inhibitor concentration.
- Determine the IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of cell growth.
VI. Visualized Workflows
Caption: Workflow for the safe handling and disposal of FAK inhibitors.
Caption: Emergency response plan for exposure to FAK inhibitors.
References
- 1. FAK inhibitor 5|2237234-47-6|MSDS [dcchemicals.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. safetyculture.com [safetyculture.com]
- 4. niinfectioncontrolmanual.net [niinfectioncontrolmanual.net]
- 5. documents.tocris.com [documents.tocris.com]
- 6. Personal Protective Equipment for Infection Control | FDA [fda.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. sdunet.dk [sdunet.dk]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
